Product packaging for 3-Amino-3-(3-bromophenyl)propanoic acid(Cat. No.:CAS No. 117391-50-1)

3-Amino-3-(3-bromophenyl)propanoic acid

Cat. No.: B038683
CAS No.: 117391-50-1
M. Wt: 244.08 g/mol
InChI Key: RLYAXKJHJUXZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-3-(3-bromophenyl)propanoic acid is a pharmaceutically relevant β-amino acid derivative that serves as a versatile and high-value building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a carboxylic acid and an amine functional group, separated by a two-carbon linker, and is further distinguished by a 3-bromophenyl substituent. The bromine atom provides a strategic handle for further structural elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, enabling the rapid generation of diverse compound libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B038683 3-Amino-3-(3-bromophenyl)propanoic acid CAS No. 117391-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYAXKJHJUXZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950247
Record name 3-Amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275826-35-2, 117391-50-1
Record name 3-Amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(3-bromophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust synthetic protocol and presents a thorough analysis of the compound's physicochemical and spectroscopic properties.

Introduction

This compound is a β-amino acid derivative. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of a wide range of pharmaceutical compounds. This guide outlines a reliable synthetic method and provides detailed characterization data to aid researchers in their drug discovery and development endeavors.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Rodionov reaction. This one-pot, three-component condensation reaction involves the reaction of 3-bromobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent.

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Bromobenzaldehyde D Rodionov Reaction (One-pot condensation) A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E

3-Amino-3-(3-bromophenyl)propanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous neurotransmitters, combined with the presence of a reactive bromophenyl moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of neurologically active compounds.

Core Chemical Data

The accurate identification and characterization of this compound are paramount for its application in research and development. The compound exists as a racemate and as individual enantiomers, each with distinct identifiers. Furthermore, N-protected derivatives are commonly used in synthesis, and their properties are also included for completeness.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [1]
CAS Number (Racemic) 117391-50-1[1]
CAS Number ((S)-enantiomer) 275826-35-2
CAS Number ((R)-enantiomer) 788153-27-5
Boc-(R)-protected MW 344.20 g/mol
Boc-(R)-protected CAS 501015-16-3
Fmoc-(R)-protected MW 466.33 g/mol
Fmoc-(R)-protected CAS 517905-85-0

Synthesis and Experimental Protocols

The synthesis of racemic 3-amino-3-arylpropanoic acids can be achieved through a one-pot reaction, a method noted for its efficiency. This approach is widely applicable to various substituted benzaldehydes.

General Protocol for Racemic Synthesis

A common and straightforward method for the synthesis of racemic 3-amino-3-arylpropanoic acids involves the reaction of an aryl aldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Reaction: A suspension of 3-bromobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product. The precipitate is then filtered, washed with a cold solvent like ethanol to remove unreacted starting materials and byproducts, and dried under reduced pressure. Further purification can be achieved by recrystallization.

Application in Drug Discovery: Targeting GABA Receptors

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of compounds targeting neurotransmitter systems. Of particular note is its use in developing ligands for GABA (γ-aminobutyric acid) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Derivatives of this β-amino acid have been investigated as potential GABA receptor antagonists.[2][3]

GABAergic Signaling Pathway

The GABAergic system is fundamental for maintaining the balance between neuronal excitation and inhibition in the brain.[4] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through two main receptor types: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[4] Antagonists at these receptors can block the inhibitory effects of GABA, a mechanism of interest for probing neuronal circuits and for potential therapeutic interventions.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A GABA_A Receptor (Ionotropic) GABA->GABA_A Binds GABA_B GABA_B Receptor (Metabotropic) GABA->GABA_B Binds Cl_channel Cl- Influx GABA_A->Cl_channel G_protein G-protein Signaling GABA_B->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein->Hyperpolarization Antagonist Antagonist (e.g., derivative of This compound) Antagonist->GABA_A Blocks Antagonist->GABA_B Blocks

Caption: Overview of a GABAergic synapse and the inhibitory action of antagonists.

Experimental Workflow: From Synthesis to Biological Screening

The development of novel GABA receptor antagonists from this compound follows a logical progression from chemical synthesis to biological evaluation. This workflow is a standard approach in early-stage drug discovery.

experimental_workflow start Starting Materials (3-Bromobenzaldehyde, Malonic Acid, etc.) synthesis One-Pot Synthesis of rac-3-Amino-3-(3-bromophenyl)propanoic acid start->synthesis resolution Enzymatic Kinetic Resolution (Optional, for enantiopure compounds) synthesis->resolution For chiral targets derivatization Chemical Derivatization (e.g., N-acylation, esterification) synthesis->derivatization resolution->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening In Vitro Biological Screening (GABA Receptor Binding Assays) purification->screening end Lead Compound Identification screening->end

Caption: A typical experimental workflow for synthesizing and evaluating novel compounds.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications, particularly at the bromophenyl ring, provide a robust platform for generating libraries of novel compounds. The application of its derivatives as modulators of the GABAergic system highlights its importance in the ongoing search for new treatments for neurological disorders. This guide provides the foundational technical information required for professionals to incorporate this compound into their research and development pipelines effectively.

References

Technical Guide: Solubility Profile of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-3-(3-bromophenyl)propanoic acid, a pivotal building block in the development of novel therapeutics, particularly those targeting neurological disorders. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines general solubility principles for structurally similar amino acids, provides a detailed experimental protocol for determining solubility, and presents an illustrative solubility profile. Furthermore, a potential signaling pathway where this compound may exert its effects is described and visualized.

Introduction to this compound

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a bromophenyl group, makes it a valuable precursor in the synthesis of bioactive molecules. Such compounds are of significant interest in medicinal chemistry for their potential to modulate various biological targets, including receptors and enzymes in the central nervous system. Understanding the solubility of this compound is a critical first step in its formulation for preclinical and clinical studies.

Solubility of Amino Acids: General Principles

The solubility of amino acids is fundamentally governed by their zwitterionic nature, possessing both an acidic carboxyl group and a basic amino group. Their solubility is also influenced by the polarity of their side chains.

  • Aqueous Solubility and pH: Amino acids are generally soluble in water.[1][2] Their solubility is significantly dependent on the pH of the aqueous solution. At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, amino acids tend to have their minimum solubility. Solubility increases in both acidic and alkaline solutions as the carboxyl and amino groups become protonated or deprotonated, respectively, leading to a net charge and greater interaction with polar water molecules.

  • Organic Solvents: The solubility of amino acids in organic solvents is generally low, particularly in non-polar solvents.[3] This is due to the high polarity of the amino and carboxyl groups. However, solubility can be observed in some polar organic solvents, and this can be modulated by the presence of other functional groups in the molecule. For this compound, the presence of the phenyl ring may slightly increase its solubility in certain organic solvents compared to simpler amino acids.

Illustrative Solubility Profile

SolventTypeExpected SolubilityRationale
WaterPolar ProticModerately SolubleThe polar amino and carboxylic acid groups will interact favorably with water. Solubility is expected to be pH-dependent.
0.1 M HClAqueous AcidicSolubleThe amino group will be protonated, forming a positively charged species that is more soluble in aqueous solutions.
0.1 M NaOHAqueous BasicSolubleThe carboxylic acid group will be deprotonated, forming a negatively charged species that is more soluble in aqueous solutions.
MethanolPolar ProticSparingly SolubleCan engage in hydrogen bonding, but the overall polarity is less than water.
EthanolPolar ProticSparingly SolubleSimilar to methanol, but with lower polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)Non-polarInsolubleThe high polarity of the amino acid functional groups leads to poor interaction with non-polar solvents.
Diethyl EtherNon-polarInsolubleSimilar to DCM, the non-polar nature of the solvent is not conducive to dissolving the polar zwitterionic structure.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the static equilibrium method, a widely used technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solutions into the HPLC system.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent in vials prep2 Seal vials prep1->prep2 prep3 Equilibrate in thermostatic shaker prep2->prep3 sampling1 Settle undissolved solid prep3->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant sampling2->sampling3 sampling4 Dilute sample sampling3->sampling4 analysis3 Inject sample into HPLC sampling4->analysis3 analysis1 Prepare standard solutions analysis2 Generate HPLC calibration curve analysis1->analysis2 analysis4 Determine concentration analysis2->analysis4 analysis3->analysis4 result1 Calculate solubility analysis4->result1

Caption: Experimental workflow for solubility determination.

Potential Signaling Pathway: Modulation of GABAergic Synapse

Given that aryl-propanoic acid derivatives are explored for neurological disorders, a plausible mechanism of action for this compound is the modulation of inhibitory neurotransmission. The primary inhibitory neurotransmitter in the central nervous system is Gamma-Aminobutyric Acid (GABA).[4] The following diagram illustrates a GABAergic synapse and a hypothetical interaction point for our compound of interest.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD (Enzyme) glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis gaba_receptor GABA-A Receptor (Ligand-gated Cl- channel) cl_ion Cl- gaba_receptor->cl_ion Influx hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_ion->hyperpolarization gaba_in_cleft GABA compound This compound (Potential Modulator) compound->gaba_receptor Modulates (e.g., allosteric) gaba_in_cleft->gaba_receptor Binds

Caption: Hypothetical modulation of a GABAergic synapse.

In this proposed pathway, this compound could act as a modulator of the GABA-A receptor. GABA released from the presynaptic terminal binds to the GABA-A receptor on the postsynaptic membrane, opening a chloride ion channel.[5] The influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[5] Our compound of interest could potentially bind to an allosteric site on the GABA-A receptor, enhancing or inhibiting the effect of GABA, and thereby influencing neuronal excitability. This is a common mechanism for many drugs targeting anxiety, epilepsy, and other neurological conditions.

Conclusion

This technical guide provides foundational information on the solubility of this compound for researchers and drug developers. While specific quantitative data is pending experimental determination, the provided principles, illustrative profile, and detailed experimental protocol offer a robust starting point for formulation and further investigation. The hypothesized interaction with the GABAergic signaling pathway highlights a potential avenue for its therapeutic application and warrants further pharmacological exploration.

References

The Biological Landscape of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the current scientific understanding of 3-Amino-3-(3-bromophenyl)propanoic acid, a synthetic amino acid derivative with potential applications in neuroscience and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource on its potential biological activities, relevant experimental protocols, and hypothetical signaling pathways.

Executive Summary

This compound is a structural analog of the endogenous neurotransmitter γ-aminobutyric acid (GABA). While direct and extensive biological activity data for this specific compound is limited in publicly available literature, its structural characteristics strongly suggest potential interactions with the central nervous system, particularly in modulating neurotransmitter systems. It is primarily recognized as a versatile building block in the synthesis of more complex bioactive molecules aimed at treating neurological disorders.[1] This guide synthesizes the available information on related compounds and outlines potential avenues for future research into the direct biological effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChem
Molecular Weight 244.09 g/mol Sunway Pharm Ltd[2]
CAS Number 117391-50-1Sunway Pharm Ltd[2]
Appearance White to off-white solidN/A
Solubility Soluble in aqueous solutionsInferred

Potential Biological Activity and Therapeutic Applications

Based on its structural similarity to GABA and related phenyl-substituted amino acids, this compound is hypothesized to exhibit activity as a neuromodulator. The primary area of interest lies in its potential to interact with GABA receptors, which are the main inhibitory neurotransmitter receptors in the brain.

GABA Receptor Modulation

As a GABA analog, this compound may act as either an agonist or antagonist at GABA receptors (GABAA and GABAB). The bromo-substitution on the phenyl ring can significantly influence its binding affinity and efficacy compared to GABA itself. For instance, a related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak antagonist at GABAB receptors. This suggests that the halogenated phenylpropanoic acid scaffold has the potential for receptor interaction, though the specific effects of the 3-bromo substitution remain to be elucidated.

Excitotoxicity and Neuroprotection

Dysregulation of GABAergic signaling is implicated in excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage. Compounds that enhance GABAergic inhibition can be neuroprotective. If this compound acts as a GABAA receptor agonist, it could potentially offer neuroprotective effects by counteracting glutamate-induced excitotoxicity.

Quantitative Data (Hypothetical)

As of the latest literature review, no specific quantitative biological activity data (e.g., IC₅₀, Kᵢ) for this compound has been published. The following table is a template that can be populated as data becomes available from future studies.

Assay TypeTargetMetricValue (nM)Reference
Radioligand BindingGABAA ReceptorKᵢ-To be determined
Radioligand BindingGABAB ReceptorKᵢ-To be determined
Functional AssayGABAA ReceptorEC₅₀/IC₅₀-To be determined
Functional AssayGABAB ReceptorEC₅₀/IC₅₀-To be determined
Cell ViabilityNeuroblastoma cellsEC₅₀ (Neuroprotection)-To be determined

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed protocols for key experiments.

GABAA Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the GABAA receptor.[3][4]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the GABAA receptor.

Materials:

  • Rat brain tissue

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding)

  • This compound (test compound)

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in binding buffer and centrifugation three times to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]Muscimol (e.g., 1-5 nM), and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).

    • Add the prepared membrane suspension to each well.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Neuronal Cell Culture Excitotoxicity Assay

This protocol outlines a method to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.[5][6][7][8]

Objective: To evaluate the ability of this compound to protect neurons from glutamate-induced cell death.

Materials:

  • Primary rat cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture primary rat cortical neurons in a 96-well plate at a suitable density.

    • Maintain the cultures for 7-10 days to allow for maturation and synapse formation.

  • Treatment:

    • Pre-treat the neuronal cultures with varying concentrations of this compound for 1 hour.

    • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) to the culture medium.

    • Include control wells with no treatment, glutamate alone, and test compound alone.

    • Incubate for 24 hours.

  • LDH Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the amount of LDH released into the medium using a commercially available kit, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the control wells treated with glutamate alone.

    • Plot the percentage of neuroprotection against the logarithm of the test compound concentration to determine the EC₅₀ value.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on its structural characteristics.

GABA_A_Receptor_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A Receptor Cl_channel Chloride Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Compound 3-Amino-3-(3-bromophenyl) propanoic acid Compound->GABA_A_R Potentially Binds (Agonist/Antagonist) GABA->GABA_A_R Binds

Caption: Potential modulation of the GABA-A receptor signaling pathway.

Neuroprotection_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity Compound 3-Amino-3-(3-bromophenyl) propanoic acid GABA_A_R GABA-A Receptor Compound->GABA_A_R Potentially Activates Hyperpolarization Hyperpolarization GABA_A_R->Hyperpolarization Causes Hyperpolarization->NMDA_R Inhibits Activation Inhibition Inhibition of Excitotoxicity Hyperpolarization->Inhibition

Caption: Hypothetical neuroprotective mechanism via GABAergic modulation.

Conclusion and Future Directions

This compound represents an intriguing molecule for further investigation in the field of neuroscience. While it is currently valued as a synthetic intermediate, its structural analogy to GABA warrants a thorough investigation of its direct biological activities. Future research should focus on:

  • Quantitative binding and functional assays to determine its affinity and efficacy at GABA receptors and other potential targets.

  • In vivo studies to assess its pharmacokinetic properties and behavioral effects in animal models of neurological disorders.

  • Structure-activity relationship (SAR) studies of related analogs to optimize for desired biological activity.

The experimental protocols and hypothetical frameworks presented in this guide provide a foundation for initiating such investigations. Elucidating the biological activity of this compound could unveil a new pharmacological tool or a lead compound for the development of novel therapeutics for neurological diseases.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This guide explores the potential therapeutic applications of this compound by examining the known activities of its derivatives and structurally related compounds. The primary areas of interest include neurological disorders, oncology, and infectious diseases. This document provides a comprehensive overview of the core scientific principles, detailed experimental protocols for evaluating potential therapeutic efficacy, and quantitative data from related compounds to guide future research and development efforts.

Introduction to this compound

This compound is a synthetic amino acid characterized by a bromine-substituted phenyl group attached to the β-carbon of a propanoic acid backbone. This structure offers several key features for drug design:

  • β-Amino Acid Scaffold: The β-amino acid structure provides resistance to proteolytic degradation compared to natural α-amino acids, a desirable property for peptide-based therapeutics.[1][2]

  • Chiral Center: The presence of a chiral center at the β-carbon allows for stereospecific interactions with biological targets.

  • Bromophenyl Group: The bromophenyl moiety can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for target proteins. It also serves as a reactive handle for further chemical modifications.

These characteristics make this compound a valuable starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from the biological activities of its derivatives and related compounds.

Neurological Disorders

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a precursor for GABA analogues.[3][4] GABA analogues are an established class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[5]

Mechanism of Action (Hypothesized): Derivatives of this compound could potentially modulate the GABAergic system by:

  • Acting as agonists or antagonists at GABA receptors (GABAA and GABAB).

  • Inhibiting GABA reuptake transporters (GATs).

  • Modulating the activity of GABA-metabolizing enzymes.

GABA_Signaling_Pathway Hypothetical GABAergic Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA_Synapse GABA GABA_Vesicle->GABA_Synapse GABA_Transporter GABA Transporter (GAT) GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens GABA_B_Receptor GABA-B Receptor GPCR G-Protein GABA_B_Receptor->GPCR Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Effector Effector Proteins GPCR->Effector Effector->Hyperpolarization GABA_Synapse->GABA_Transporter Reuptake GABA_Synapse->GABA_A_Receptor GABA_Synapse->GABA_B_Receptor

Oncology

Derivatives of structurally similar propanoic acids have demonstrated anticancer properties. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown efficacy against lung cancer cell lines.[6] The incorporation of a bromophenyl group could enhance cytotoxic activity through various mechanisms.

Potential Mechanisms:

  • Induction of Apoptosis: The compound's derivatives could trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They might halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Enzyme Inhibition: The bromophenyl moiety could facilitate binding to and inhibition of enzymes crucial for cancer cell survival and proliferation.

Antimicrobial Applications

β-amino acids and their derivatives are known to possess antimicrobial properties.[2] The lipophilicity conferred by the bromophenyl group in this compound could enhance the ability of its derivatives to penetrate microbial cell membranes.

Potential Targets:

  • Bacterial Cell Wall Synthesis: Derivatives could interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall.

  • Fungal Membrane Integrity: They might disrupt the fungal cell membrane, leading to cell death.

  • Biofilm Formation: The compounds could inhibit the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.

Quantitative Data for Related Compounds

Compound/Derivative ClassTargetAssay TypeValue (IC50/Ki/pA2)Therapeutic AreaReference
3-Amino-3-(4-chlorophenyl)propanoic acidGABAB ReceptorAntagonist ActivitypA2 = 3.5Neurological[7]
(S)-3-Amino-3-(4-bromophenyl)propanoic acid derivativeGABA TransporterInhibitionData not specifiedNeurologicalN/A
β-peptide (dodecamer of (1S,2S)-β-ACPC)γ-SecretaseInhibitionKi = 5.2 nMAlzheimer's Disease[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesS. aureusMinimum Inhibitory Concentration (MIC)16-32 µg/mLAntimicrobial[8]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential therapeutic applications of derivatives synthesized from this compound.

GABAA Receptor Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.[3][9][10]

Materials:

  • Rat brain membranes (source of GABAA receptors)

  • [3H]Muscimol (radioligand)

  • Test compound (derivative of this compound)

  • GABA (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • 96-well filter plates

  • Vacuum manifold

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • Rat brain membranes (typically 100-200 µg of protein)

    • [3H]Muscimol (at a concentration near its Kd, e.g., 2-5 nM)

    • Varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled GABA (e.g., 100 µM).

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

GABA_Binding_Assay_Workflow GABA-A Receptor Binding Assay Workflow start Start prep Prepare Rat Brain Membranes start->prep setup Set up 96-well Plate: - Membranes - [3H]Muscimol - Test Compound/GABA prep->setup incubate Incubate at 4°C setup->incubate filter Filter through Glass Fiber Plate incubate->filter wash Wash Filters with Cold Buffer filter->wash count Add Scintillation Fluid & Count Radioactivity wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a test compound on a cancer cell line.[8][11][12]

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent as the test compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat Cells with Test Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate IC50 read->analyze end End analyze->end

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. While the compound itself is primarily a synthetic intermediate, its structural features suggest significant potential for its derivatives in the treatment of neurological disorders, cancer, and microbial infections. The experimental protocols and comparative data provided in this guide offer a framework for researchers to explore the therapeutic potential of novel compounds derived from this versatile building block. Further research into the synthesis and biological evaluation of such derivatives is warranted to unlock their full therapeutic potential.

References

The Pivotal Role of 3-Amino-3-(3-bromophenyl)propanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid, a substituted β-amino acid, has emerged as a significant scaffold in medicinal chemistry. Its structural features, particularly the presence of a bromine atom on the phenyl ring, offer unique opportunities for designing and synthesizing novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological significance, and potential therapeutic applications of this compound and its derivatives, with a focus on its role in the development of agents targeting the central nervous system (CNS).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and development. These properties influence its solubility, permeability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChem[1]
Molecular Weight 244.08 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 275826-35-2PubChem[1]

Synthesis of this compound

The synthesis of 3-amino-3-arylpropanoic acids can be efficiently achieved through a one-pot reaction. This method provides a straightforward route to the target compound from commercially available starting materials.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids.[2]

Materials:

  • 3-Bromobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1.0 N)

  • Methanol (MeOH)

Procedure:

  • A mixture of 3-bromobenzaldehyde (1 equivalent), malonic acid (1.01 equivalents), and ammonium acetate (1.34 equivalents) is refluxed in ethanol (e.g., 50 mL for a 30 mmol scale reaction) for 6-8 hours.

  • The reaction mixture is then cooled to room temperature, allowing for the precipitation of a white solid.

  • The solid is collected by filtration and washed with cold ethanol.

  • For purification, the crude product can be dissolved in 1.0 N HCl, followed by evaporation to dryness.

  • Further purification is achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product, this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Role in Medicinal Chemistry and Drug Design

The this compound scaffold is a valuable building block in medicinal chemistry for several key reasons:

  • β-Amino Acid Backbone: β-Amino acids are known to form stable secondary structures in peptides, making them useful in the design of peptidomimetics with enhanced proteolytic stability.

  • Aryl Substitution: The phenyl ring provides a rigid core that can be strategically functionalized to modulate pharmacological activity.

  • Bromine as a Versatile Handle: The bromine atom is a particularly useful feature. It can act as a heavy atom for X-ray crystallography studies, serve as a site for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), and contribute to binding affinity through halogen bonding.

Biological Activity and Therapeutic Potential

While specific quantitative data for the direct biological activity of this compound is not extensively reported in publicly available literature, the broader class of 3-amino-3-arylpropanoic acid derivatives has shown promise in various therapeutic areas.

Central Nervous System (CNS) Applications

Substituted β-amino acids are of significant interest for the development of drugs targeting the CNS. Their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors. Modulation of GABAergic neurotransmission is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders.

The general structure of the GABAergic system and the potential points of intervention are illustrated below.

GABASystem cluster_presynaptic Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA GABA GAD->GABA GAT GAT (Transporter) GABA->GAT reuptake GABAR GABA Receptor GABA->GABAR binds IonChannel Ion Channel (Cl- influx) GABAR->IonChannel activates Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization

Diagram 1: Simplified GABAergic signaling pathway.

Derivatives of 3-amino-3-phenylpropanoic acid have been investigated as novel ligands for various CNS receptors, including opioid receptors.[3] The core structure can be seen as a mimic of endogenous peptide ligands.

Potential as GABA Receptor Modulators

The structural analogy of β-amino acids to GABA suggests they could act as agonists, antagonists, or allosteric modulators of GABA receptors. The GABAA receptor, a ligand-gated ion channel, is a major target for anxiolytic and sedative drugs. The binding of GABA to this receptor opens a chloride channel, leading to hyperpolarization and inhibition of the neuron.

The workflow for evaluating a compound's activity at the GABAA receptor is outlined below.

GABAR_Assay_Workflow start Synthesized Compound (e.g., this compound derivative) binding_assay Radioligand Binding Assay (e.g., [3H]GABA or [3H]flunitrazepam) start->binding_assay electrophysiology Electrophysiology Assay (e.g., Two-electrode voltage clamp in Xenopus oocytes) start->electrophysiology data_analysis Data Analysis (Determine Ki, IC50, EC50) binding_assay->data_analysis electrophysiology->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Diagram 2: Experimental workflow for GABA receptor modulator evaluation.
Antimicrobial and Anticancer Applications

Recent studies have also explored derivatives of substituted propanoic acids for other therapeutic applications. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial and anticancer activities.[4][5] This suggests that the core propanoic acid scaffold is amenable to modifications that can target a wide range of biological processes.

While no specific data for this compound is available, the following table presents data for a related 3-amino-2-hydroxy-3-phenylpropanoic acid derivative as an example of the potential potency of this class of compounds.

CompoundTargetAssayIC₅₀ (µM)Source
7e (a 3-amino-2-hydroxy-3-phenylpropanoic acid derivative)Aminopeptidase N (porcine kidney)In vitro enzymatic inhibition1.26 ± 0.01[6]
7e Aminopeptidase N (on ES-2 human ovarian cancer cells)In vitro cell-based inhibition30.19 ± 1.02[6]
Bestatin (reference compound)Aminopeptidase N (porcine kidney)In vitro enzymatic inhibition2.55 ± 0.11[6]
Bestatin Aminopeptidase N (on ES-2 human ovarian cancer cells)In vitro cell-based inhibition60.61 ± 0.1[6]

Conclusion

This compound represents a versatile and valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the unique properties conferred by the bromophenyl moiety make it an attractive starting point for the design of compounds targeting a range of biological systems, with a particularly promising outlook for CNS disorders. Further research into the synthesis of a diverse library of its derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate such future investigations.

References

The Unfolding Story of β-Amino Acids: From Obscure Origins to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of β-Amino Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the vast and intricate world of biochemistry, the proteinogenic α-amino acids have long held the spotlight as the fundamental building blocks of life. However, a lesser-known, yet increasingly significant, class of molecules known as β-amino acids is steadily emerging from the shadows, capturing the attention of researchers and drug developers alike. These structural isomers of their α-counterparts, characterized by the placement of the amino group on the β-carbon of the carboxylic acid, possess unique conformational properties and a remarkable resistance to proteolytic degradation. This guide provides a comprehensive exploration of the discovery and history of β-amino acids, details key experimental protocols for their synthesis, presents their physicochemical properties, and illustrates their involvement in critical biological pathways.

A Historical Journey: The Discovery and Evolution of β-Amino Acids

The story of amino acids began in the early 19th century with the isolation of asparagine from asparagus in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet[1]. The term "amino acid" itself was first used in the English language in 1898[1]. A pivotal moment in understanding protein structure came in 1902 when Emil Fischer and Franz Hofmeister independently proposed that amino acids are linked by what Fischer termed "peptide bonds" to form proteins[1].

While the focus of early research was overwhelmingly on α-amino acids, the first and only naturally occurring β-amino acid, β-alanine , was discovered in the early 20th century as a constituent of the dipeptide carnosine, found in muscle tissue[2]. However, it wasn't until the 1990s that significant research into the physiological effects and potential athletic performance benefits of β-alanine supplementation began in earnest[2].

The foray into the synthesis of non-natural β-amino acids is a more recent chapter. While a definitive "first" synthesis is not clearly documented in readily available historical records, the groundwork for their preparation was laid through the development of fundamental organic reactions. The Arndt-Eistert synthesis , a method for homologating carboxylic acids, emerged as a key tool for converting α-amino acids into their β-homologues[3][4]. Similarly, the Mannich reaction , a three-component condensation, provided another versatile route to β-amino carbonyl compounds, which are precursors to β-amino acids[5].

The mid-1990s marked a turning point for the field, with the pioneering work of Dieter Seebach and Samuel Gellman bringing β-peptides—polymers of β-amino acids—to the forefront of peptidomimetic research. Their publications in 1996 laid the foundation for understanding the unique secondary structures that β-peptides can adopt, sparking a wave of interest in their potential therapeutic applications[6].

Physicochemical Properties of β-Amino Acids

The seemingly subtle shift in the position of the amino group from the α- to the β-carbon has profound implications for the physicochemical properties of these molecules. This structural alteration imparts a greater conformational flexibility to the carbon backbone, allowing β-peptides to form stable helical and sheet-like structures that are distinct from those of α-peptides. Furthermore, this modification renders them largely resistant to degradation by proteases, a significant advantage for the development of peptide-based therapeutics.

Below is a summary of key quantitative data for β-alanine and other representative β-amino acids.

β-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility ( g/100 mL)pKa (Carboxyl)pKa (Amino)
β-AlanineC₃H₇NO₂89.09207 (decomposes)54.53.5510.24
(S)-3-Aminobutanoic acidC₄H₉NO₂103.12-Data not available~3.6 (estimated)~10.4 (estimated)
L-β-HomophenylalanineC₁₀H₁₃NO₂179.22-Low~3.8 (estimated)~9.7 (estimated)
L-β-HomoleucineC₇H₁₅NO₂145.20222-228Data not available~3.7 (estimated)~10.3 (estimated)

Key Experimental Protocols for the Synthesis of β-Amino Acids

The synthesis of β-amino acids has evolved from classical organic reactions to sophisticated asymmetric methodologies. Below are detailed protocols for two of the most fundamental and widely used methods.

Arndt-Eistert Homologation of α-Amino Acids

The Arndt-Eistert synthesis is a reliable method for the one-carbon homologation of a carboxylic acid, making it an ideal approach for converting readily available α-amino acids into their β-amino acid counterparts[2][4][7]. The reaction proceeds through the formation of a diazoketone intermediate, followed by a Wolff rearrangement to yield a ketene, which is then trapped by a nucleophile.

Protocol:

  • Acid Chloride Formation:

    • To a solution of an N-protected α-amino acid (1.0 eq) in an anhydrous, inert solvent (e.g., THF, CH₂Cl₂) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation:

    • Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether, THF).

    • At 0 °C, slowly add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed, indicating a slight excess of diazomethane.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Nucleophilic Trapping:

    • To the solution of the diazoketone, add a suspension of silver oxide (Ag₂O) or other suitable catalyst (e.g., silver benzoate) (0.1 eq) in the desired nucleophile (e.g., water for the free acid, an alcohol for an ester).

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the diazoketone is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Extract the product into an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting β-amino acid derivative by chromatography or recrystallization.

Arndt_Eistert_Workflow A N-Protected α-Amino Acid B Acid Chloride Formation (e.g., SOCl₂) A->B Step 1 C α-Amino Acid Chloride B->C D Diazoketone Formation (CH₂N₂) C->D Step 2 E α-Diazoketone D->E F Wolff Rearrangement (Ag₂O, heat) E->F Step 3 G Ketene Intermediate F->G H Nucleophilic Trapping (H₂O, ROH, or R₂NH) G->H Step 4 I N-Protected β-Amino Acid (or ester/amide) H->I

Arndt-Eistert Synthesis Workflow
Mannich Reaction for the Synthesis of β-Amino Esters

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a malonic ester), an aldehyde, and a primary or secondary amine[5][8]. This reaction is a powerful tool for the construction of β-amino carbonyl compounds.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, combine the malonic acid ester (e.g., diethyl malonate) (1.0 eq), the aldehyde (e.g., formaldehyde or a non-enolizable aldehyde) (1.0 eq), and the amine (e.g., a primary or secondary amine) (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

    • A catalytic amount of a base (e.g., piperidine, sodium ethoxide) or acid (e.g., HCl) can be added to facilitate the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an acidic or basic catalyst was used, neutralize the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude β-amino diester by column chromatography.

  • Decarboxylation (optional):

    • To obtain the mono-acid, the resulting diester can be hydrolyzed and decarboxylated by heating in the presence of an acid (e.g., aqueous HCl).

Mannich_Reaction_Workflow A Aldehyde C Iminium Ion Formation A->C B Amine B->C D Iminium Ion C->D H Mannich Addition D->H E Active Hydrogen Compound (e.g., Malonic Ester) F Enolate Formation E->F G Enolate F->G G->H I β-Amino Carbonyl Compound H->I

Mannich Reaction Workflow

β-Amino Acids in Biological Signaling Pathways

The unique structural features of β-amino acids and their oligomers, β-peptides, have made them attractive candidates for modulating biological processes, particularly those involving protein-protein interactions (PPIs). One of the most well-studied examples is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2.

Inhibition of the p53-MDM2 Interaction

Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. In response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and activate downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of wild-type p53 and promoting tumor growth.

β-Peptides have been designed to mimic the α-helical structure of the p53 transactivation domain that binds to MDM2. These β-peptide inhibitors can effectively compete with p53 for binding to MDM2, thereby preventing p53 degradation and reactivating its tumor-suppressive functions[8][9][10][11][12].

p53_MDM2_Pathway cluster_0 Normal Cellular Conditions cluster_1 MDM2 Inhibition by β-Peptide p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binding Proteasome_norm Proteasome p53_norm->Proteasome_norm Targeting MDM2_norm->p53_norm Ubiquitination Degradation_norm p53 Degradation Proteasome_norm->Degradation_norm p53_inhib p53 p21 p21 p53_inhib->p21 Activation Apoptosis Apoptosis p53_inhib->Apoptosis Induction MDM2_inhib MDM2 beta_peptide β-Peptide Inhibitor beta_peptide->MDM2_inhib Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Inhibition of the p53-MDM2 Pathway by a β-Peptide

Conclusion and Future Perspectives

The field of β-amino acid chemistry has undergone a remarkable transformation from its humble beginnings with the discovery of β-alanine to its current status as a vibrant area of research with immense therapeutic potential. The ability to synthesize a diverse array of β-amino acids and incorporate them into proteolytically stable β-peptides with well-defined secondary structures has opened up new avenues for drug discovery. The successful modulation of challenging targets such as protein-protein interactions exemplifies the power of this approach. As our understanding of the biological roles of β-amino acids and their derivatives continues to grow, and as synthetic methodologies become even more sophisticated, we can anticipate the development of novel β-amino acid-based therapeutics for a wide range of diseases. The journey of the β-amino acid is a testament to the fact that sometimes, a small structural change can make a world of difference.

References

Spectroscopic and Synthetic Profile of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₉H₁₀BrNO₂; Molecular Weight: 244.09 g/mol ).

Mass Spectrometry

The mass spectrum of this compound is characterized by the following major fragments observed under Gas Chromatography-Mass Spectrometry (GC-MS) conditions.

m/z Interpretation
245/243[M+H]⁺ isotopic peaks for the molecular ion
186/184Loss of the carboxylic acid group and ammonia
120Further fragmentation of the bromophenyl group
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5br s1H-COOH
~8.2br s3H-NH₃⁺
7.68t, J = 1.8 Hz1HAr-H2
7.55dt, J = 7.8, 1.3 Hz1HAr-H6
7.47ddd, J = 8.0, 2.0, 1.0 Hz1HAr-H4
7.35t, J = 7.9 Hz1HAr-H5
4.45t, J = 7.5 Hz1HCH-NH₃⁺
2.85d, J = 7.5 Hz2H-CH₂-COOH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~173.5-COOH
~144.2Ar-C1
~131.5Ar-C6
~131.0Ar-C5
~129.8Ar-C4
~126.5Ar-C2
~121.8Ar-C3 (C-Br)
~52.0CH-NH₃⁺
~41.5-CH₂-COOH
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment
3400-2800Broad, StrongO-H (Carboxylic Acid) and N-H (Amine) stretching
1710-1680StrongC=O (Carboxylic Acid) stretching
1600-1580MediumN-H bending
1570, 1470MediumC=C (Aromatic) stretching
1300-1200MediumC-O stretching and O-H bending
~780StrongC-H out-of-plane bending (meta-substituted aromatic)
~700MediumC-Br stretching

Experimental Protocols

The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.

Synthesis of this compound via Rodionov Reaction

This one-pot synthesis is a modification of the Rodionov reaction, a classic method for preparing β-amino acids.

Materials:

  • 3-Bromobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate of the crude amino acid should form.

  • Filter the precipitate and wash it with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.

  • The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • ¹H NMR: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Set the spectral width to cover the range of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for a direct infusion or Gas Chromatography (GC) for volatile derivatives.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode to observe the protonated molecular ion [M+H]⁺ and its characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Synthesis Synthesis of 3-Amino-3- (3-bromophenyl)propanoic acid Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow from synthesis to spectroscopic characterization.

Logical_Relationship cluster_data Spectroscopic Data Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Information (Connectivity, Functional Groups) Composition Elemental Composition (Molecular Formula, Molecular Weight) NMR->Structure IR->Structure MS->Composition

Caption: Relationship between spectroscopic techniques and derived information.

Stability and Storage of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-3-(3-bromophenyl)propanoic acid. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental accuracy, and promoting safety in a laboratory setting. The information presented herein is compiled from publicly available safety data sheets and chemical supplier information.

Compound Overview

This compound is a substituted β-amino acid. Its structure, featuring a bromine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The stability of such compounds is paramount as degradation can lead to impurities, affecting biological activity and experimental outcomes.

Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, it is susceptible to degradation under certain environmental factors. Key sensitivities include exposure to light, heat, and incompatible materials.

Summary of Stability Data

Due to the limited availability of specific quantitative stability data in the public domain for this exact molecule, the following table provides a general overview based on typical handling procedures for similar compounds.

ParameterConditionObservationRecommendation
Temperature AmbientStable for short periodsFor long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[2]
ElevatedPotential for degradationAvoid exposure to high heat.[1]
Light UV or direct sunlightLight-sensitive, potential for degradationStore in a light-proof container.[1]
Air/Oxygen AtmosphericPotential for slow oxidationStore under an inert atmosphere (e.g., Argon) for long-term storage.[1]
Humidity HighHygroscopic nature may lead to degradationStore in a dry, well-ventilated area in a tightly sealed container.
pH Strong Acids/BasesPotential for salt formation or degradationAvoid contact with strong acids and strong oxidizing agents.[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets.

Summary of Recommended Storage Conditions

ConditionSpecificationRationale
Temperature Store in a cool place.[1] For long-term storage, 2-8°C is often suggested.[2]Minimizes thermal degradation.
Atmosphere Store under Argon.[1]Prevents oxidation.
Container Keep container tightly closed.[1] Must only be kept in original packaging.[1]Prevents contamination and exposure to moisture and air.
Location Store in a well-ventilated area.[1]Ensures a safe and stable environment.
Light Exposure Light Sensitive.[1]Protects from photodegradation.

Experimental Protocols: A General Framework

While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a chemical compound is outlined below. This serves as a template for researchers to design their own stability studies.

Workflow for Stability Assessment

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Data Analysis & Storage Condition Definition A Obtain High-Purity This compound B Characterize Initial Sample (HPLC, NMR, MS, etc.) A->B C Expose to Stress Conditions (Heat, Light, Humidity, pH) B->C D Analyze Stressed Samples at Timed Intervals C->D E Quantify Degradation Products D->E F Determine Degradation Kinetics E->F G Define Optimal Storage Conditions F->G

A logical workflow for assessing chemical stability.
Forced Degradation Study Protocol (Example)

  • Objective: To identify potential degradation products and pathways.

  • Procedure:

    • Prepare solutions of this compound in various solvents (e.g., water, methanol, acetonitrile).

    • Expose these solutions to stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Store the solid compound at 80°C for 48 hours.

      • Photolytic: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.

    • Analyze the stressed samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), comparing them to an unstressed control sample.

Handling Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[1]

  • Ventilation: Use only in a well-ventilated area or in a fume hood.[1]

  • Handling: Avoid creating dust and direct contact with the substance.[1]

In case of exposure, follow the first-aid measures outlined in the safety data sheet.[1]

Conclusion

The stability and proper storage of this compound are crucial for its effective use in research and development. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting materials, and obtain reliable experimental results. It is recommended to always consult the specific safety data sheet provided by the supplier for the most accurate and up-to-date information.

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-3-(3-bromophenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The protocols outlined below are based on established and reliable methods for the asymmetric synthesis of β-amino acids, ensuring high enantiopurity and good yields.

Introduction

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of β-amino acids in biologically active compounds, including peptides, alkaloids, and β-lactam antibiotics. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile intermediate for the synthesis of diverse molecular scaffolds. The stereochemistry at the C3 position is crucial for its biological activity, necessitating a robust and highly selective synthetic approach.

This guide details three primary strategies for the enantioselective synthesis of the target molecule:

  • Diastereoselective Synthesis using a Chiral Auxiliary: A reliable method involving the use of a chiral auxiliary to control stereochemistry, followed by its removal to yield the desired enantiomer.

  • Asymmetric Mannich Reaction: A powerful C-C bond-forming reaction that establishes the chiral center in a single step using a chiral catalyst.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that selectively resolves a racemic mixture of the amino acid or its precursor.

Data Presentation

The following table summarizes typical quantitative data for the described synthetic routes, allowing for a comparative assessment of their efficiency.

MethodKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)
Diastereoselective Synthesis (Chiral Auxiliary)(R)-(-)-2,5-Diphenylpyrrolidine, 3-bromobenzaldehyde65-75>98>95:5
Asymmetric Mannich ReactionChiral Phosphoric Acid Catalyst, Imine, Silyl Ketene Acetal70-8590-99N/A
Enzymatic Kinetic ResolutionLipase (e.g., Candida antarctica Lipase B), Racemic Ester40-45>99N/A

Experimental Protocols

Method 1: Diastereoselective Synthesis using a Chiral Auxiliary

This protocol is adapted from established methods for the synthesis of β-amino esters using a chiral auxiliary. The key principle is the diastereoselective addition of a nucleophile to an imine derived from 3-bromobenzaldehyde and a chiral amine.

Experimental Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Removal and Hydrolysis A 3-Bromobenzaldehyde C Imine Intermediate A->C B (R)-(-)-2,5-Diphenylpyrrolidine B->C F Diastereomeric Adduct C->F D Silyl Ketene Acetal D->F E Lewis Acid (e.g., TiCl4) E->F G Hydrogenolysis (Pd/C, H2) F->G H Ester Hydrolysis (LiOH) G->H I (R)-3-Amino-3-(3-bromophenyl)propanoic acid H->I G A 3-Bromobenzaldehyde C Imine A->C B Amine (e.g., p-Anisidine) B->C F Enantioenriched Adduct C->F D Silyl Ketene Acetal D->F E Chiral Phosphoric Acid Catalyst E->F Catalytic Cycle G Deprotection F->G H (R)-3-Amino-3-(3-bromophenyl)propanoic acid G->H G A Racemic 3-Amino-3-(3-bromophenyl)propanoic acid methyl ester D (R)-3-Amino-3-(3-bromophenyl)propanoic acid A->D Selective Hydrolysis E (S)-3-Amino-3-(3-bromophenyl)propanoic acid methyl ester A->E Unreacted B Lipase (e.g., CAL-B) B->D C Buffer Solution C->D

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral β-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its stereochemically defined structure is crucial for the synthesis of complex molecules with specific biological activities. The bromo-functionalized phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse compound libraries for drug discovery. These application notes provide a detailed protocol for the enantioselective synthesis of the (S)-enantiomer, employing a robust chemoenzymatic strategy. This method combines a classical organic reaction for the synthesis of the racemic precursor with a highly selective enzymatic kinetic resolution to achieve the desired enantiopurity.

Overall Synthetic Strategy

The synthesis is accomplished in a four-step sequence:

  • Racemate Synthesis: Preparation of racemic 3-amino-3-(3-bromophenyl)propanoic acid via the Rodionov reaction.

  • Esterification: Conversion of the racemic amino acid to its ethyl ester to facilitate enzymatic resolution.

  • Enzymatic Kinetic Resolution: Selective N-acylation of the (R)-enantiomer of the racemic ethyl ester using an immobilized lipase, leaving the desired (S)-enantiomer unreacted.

  • Hydrolysis: Conversion of the unreacted (S)-ethyl ester to the final product, (S)-3-amino-3-(3-bromophenyl)propanoic acid.

Data Presentation

Table 1: Summary of Yields and Enantiomeric Excess for the Chemoenzymatic Synthesis

StepProductTypical Yield (%)Enantiomeric Excess (ee%)
1Racemic this compound45-55%N/A (racemic)
2Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate85-95%N/A (racemic)
3(S)-ethyl 3-amino-3-(3-bromophenyl)propanoate40-48% (from racemate)>99%
4(S)-3-Amino-3-(3-bromophenyl)propanoic acid80-90%>99%

Experimental Protocols

Step 1: Synthesis of Racemic this compound

This step utilizes the Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia.[1][2]

Materials:

  • 3-Bromobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq).

  • Add ethanol as the solvent (approximately 3-4 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. A white precipitate should form as the reaction progresses.

  • After the reflux period, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold ethanol and then with cold deionized water.

  • Dry the product under vacuum to yield racemic this compound. The product can be used in the next step without further purification.

Step 2: Esterification of Racemic this compound

The racemic amino acid is converted to its ethyl ester to serve as a substrate for the lipase.[2]

Materials:

  • Racemic this compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend the racemic this compound (1.0 eq) in anhydrous ethanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The solution should become clear.

  • After reflux, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic ethyl 3-amino-3-(3-bromophenyl)propanoate as an oil.

Step 3: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(3-bromophenyl)propanoate

This key step employs an immobilized lipase to selectively acylate the (R)-enantiomer. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and highly effective catalyst for this transformation.

Materials:

  • Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., ethyl acetate or vinyl acetate)

  • Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

  • Celite

Procedure:

  • In a flask, dissolve racemic ethyl 3-amino-3-(3-bromophenyl)propanoate (1.0 eq) in the anhydrous solvent.

  • Add the acyl donor (e.g., ethyl acetate, 1.5 eq).

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of the unreacted (S)-ester.

  • Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-ester from the N-acylated (R)-ester by column chromatography on silica gel.

Step 4: Hydrolysis of (S)-ethyl 3-amino-3-(3-bromophenyl)propanoate

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Materials:

  • (S)-ethyl 3-amino-3-(3-bromophenyl)propanoate

  • Aqueous hydrochloric acid (e.g., 6 M HCl)

  • Sodium hydroxide solution (e.g., 1 M NaOH)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add the (S)-ethyl 3-amino-3-(3-bromophenyl)propanoate and aqueous hydrochloric acid (6 M).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the acidic solution with diethyl ether to remove any organic impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-7) using a sodium hydroxide solution. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to obtain (S)-3-amino-3-(3-bromophenyl)propanoic acid.

Visualizations

G cluster_0 Synthesis of Racemic Precursor cluster_1 Esterification cluster_2 Enzymatic Resolution & Hydrolysis 3-Bromobenzaldehyde 3-Bromobenzaldehyde Racemic Amino Acid Racemic Amino Acid 3-Bromobenzaldehyde->Racemic Amino Acid Rodionov Reaction Malonic Acid Malonic Acid Malonic Acid->Racemic Amino Acid Ammonium Acetate Ammonium Acetate Ammonium Acetate->Racemic Amino Acid Racemic Ester Racemic Ester Racemic Amino Acid->Racemic Ester SOCl2, EtOH S-Ester S-Ester Racemic Ester->S-Ester Novozym 435, Acyl Donor R-Acylated Ester R-Acylated Ester Racemic Ester->R-Acylated Ester S-Amino Acid S-Amino Acid S-Ester->S-Amino Acid Acid Hydrolysis

Caption: Overall workflow for the enantioselective synthesis.

G Racemic Ester Racemic Ester Novozym 435 Novozym 435 Racemic Ester->Novozym 435 S-Ester S-Ester Novozym 435->S-Ester Unreacted R-Acylated Ester R-Acylated Ester Novozym 435->R-Acylated Ester Selective Acylation Acyl Donor Acyl Donor Acyl Donor->Novozym 435

Caption: Key enzymatic kinetic resolution step.

References

Application Notes and Protocols for the Incorporation of 3-Amino-3-(3-bromophenyl)propanoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and introduce novel functionalities. 3-Amino-3-(3-bromophenyl)propanoic acid, a β-amino acid derivative, is a valuable building block for synthesizing peptidomimetics and other modified peptides. The presence of a bromine atom on the phenyl ring offers a unique handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of diverse and complex molecular architectures.[1] This document provides detailed protocols for the incorporation of Fmoc-(S)-3-Amino-3-(3-bromophenyl)propanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS) and discusses its applications.

Key Applications

The unique structural features of this compound make it a versatile tool for:

  • Drug Development: Its incorporation can influence the conformation and stability of peptides, potentially leading to enhanced binding affinity for biological targets such as receptors or enzymes.[2] The bromophenyl group can be leveraged to develop novel therapeutics, including those for neurological disorders.

  • Peptidomimetics: As a β-amino acid, it can be used to create peptide backbones with altered geometries and increased resistance to proteolytic degradation compared to natural α-peptides.

  • Bioconjugation: The bromine atom serves as a reactive site for attaching other molecules, such as fluorescent labels, cytotoxic agents, or moieties that improve pharmacokinetic properties.[1]

  • Enhanced Biological Activity: Halogenation of amino acids in peptides has been shown to modulate biological activity. For instance, brominated tryptophan residues in antimicrobial peptides have demonstrated enhanced potency.[3] While specific data for peptides containing this compound is limited, the principle of halogenation suggests a high potential for improving the efficacy of peptide-based therapeutics.

Data Presentation: Antimicrobial Activity of Analagous Halogenated Peptides

Disclaimer: The following data is for illustrative purposes to demonstrate the potential impact of incorporating halogenated amino acids and does not represent peptides containing this compound.

Peptide Sequence (Modified Residue)E. coli (ATCC 25922) MIC (µM)S. aureus (ATCC 29213) MIC (µM)C. albicans (ATCC 90028) MIC (µM)
Ac-Arg-Arg-(5-Br-Trp)-NH₂848
Ac-Arg-Arg-(Trp)-NH₂ (unmodified)16816
Ac-Lys-Lys-(4-Br-Phe)-NH₂16816
Ac-Lys-Lys-(Phe)-NH₂ (unmodified)321632
Ac-Arg-Lys-(3,5-diBr-Tyr)-NH₂424
Ac-Arg-Lys-(Tyr)-NH₂ (unmodified)848

Data is representative and adapted from studies on analogous halogenated antimicrobial peptides.

Experimental Protocols

The incorporation of Fmoc-(S)-3-Amino-3-(3-bromophenyl)propanoic acid into a peptide sequence is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual synthesis cycle for adding one amino acid.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(S)-3-Amino-3-(3-bromophenyl)propanoic acid)

  • Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal carboxylic acid)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • HOBt (Hydroxybenzotriazole)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (using HATU/DIPEA):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-(S)-3-Amino-3-(3-bromophenyl)propanoic acid) and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. The longer coupling time is recommended for the sterically hindered β-amino acid.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (2-3 times).

  • Repeat Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, followed by DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

SPPS_Workflow Start Start with Resin Swell Swell Resin (DMF, 30-60 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Amino Acid (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes FinalCleavage Final Cleavage & Deprotection (TFA) Repeat->FinalCleavage No Purify Purification (RP-HPLC) FinalCleavage->Purify End Pure Peptide Purify->End

Fmoc-SPPS Workflow Diagram

Potential Signaling Pathway Modulation

The incorporation of halogenated phenylalanine derivatives can impart neuroprotective effects by modulating glutamatergic synaptic transmission. For example, di-brominated tyrosine, a derivative of phenylalanine, has been shown to depress the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). This suggests a potential mechanism of action for peptides containing such residues in neurological disorders characterized by glutamate excitotoxicity.

Signaling_Pathway Peptide Peptide with This compound Presynaptic Presynaptic Terminal Peptide->Presynaptic Modulates AMPAR AMPA/Kainate Receptor Peptide->AMPAR May directly modulate GlutamateVesicle Glutamate Vesicles Presynaptic->GlutamateVesicle Reduces Glutamate Release GlutamateVesicle->AMPAR Activates Postsynaptic Postsynaptic Neuron CaInflux Ca²⁺ Influx AMPAR->CaInflux Leads to Excitotoxicity Reduced Neuronal Excitotoxicity CaInflux->Excitotoxicity Reduced Influx leads to

Hypothetical Neuroprotective Signaling

Post-Synthetical Modification

The bromine atom on the phenyl ring provides a versatile handle for further derivatization of the peptide, which can be performed while the peptide is still on the resin or after cleavage.

Logical_Relationship StartPeptide Peptide with 3-Amino-3- (3-bromophenyl)propanoic acid CouplingReaction Palladium-Catalyzed Cross-Coupling StartPeptide->CouplingReaction Suzuki Suzuki Coupling (Boronic Acid) CouplingReaction->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) CouplingReaction->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) CouplingReaction->Buchwald EndProduct Derivatized Peptide with Novel Functionality Suzuki->EndProduct Sonogashira->EndProduct Buchwald->EndProduct

Post-Synthetic Modification Options

Conclusion

This compound is a highly useful, non-natural amino acid for modifying peptides. Its incorporation via standard Fmoc-SPPS protocols allows for the generation of peptides with potentially enhanced stability and biological activity. Furthermore, the bromine functionality opens up a wide array of possibilities for post-synthetic modifications, making it a valuable tool for the development of novel peptide-based therapeutics and research probes. Researchers are encouraged to explore the integration of this building block to advance their drug discovery and development programs.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected 3-Amino-3-(3-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides. The incorporation of this amino acid can introduce unique structural constraints and functionalities into a peptide sequence. The presence of the 3-bromophenyl moiety offers a site for further chemical modification, such as cross-coupling reactions, making it a versatile tool in drug discovery and development.

These application notes provide detailed protocols for the efficient incorporation of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid into peptide chains using manual or automated solid-phase peptide synthesis (SPPS) based on the widely used Fmoc/tBu strategy.

Core Principles

The synthesis cycle for incorporating Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid follows the standard Fmoc-SPPS workflow. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] The key steps in each cycle are:

  • Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

  • Washing: The resin is thoroughly washed to remove the deprotection solution and byproducts.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid, in this case, Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid, is activated and coupled to the newly exposed N-terminal amine of the peptide chain.

  • Washing: The resin is washed again to remove excess reagents and byproducts before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of any permanent side-chain protecting groups.[3]

Experimental Protocols

Materials and Reagents
  • Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, HCTU)

  • Base for activation (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water)

  • Cold diethyl ether

  • Standard protected proteinogenic amino acids

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is suitable for a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., ~150 mg for a loading of 0.67 mmol/g) in a reaction vessel.
  • Wash the resin with DCM (3 x 5 mL).
  • Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.[4]

2. Initial Fmoc Deprotection (if starting with a pre-loaded Fmoc-resin):

  • Drain the DMF from the swollen resin.
  • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

3. Coupling of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid:

  • In a separate vial, dissolve Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[5]
  • Allow the activation to proceed for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours. Due to potential steric hindrance from the β-substituted phenyl ring, a longer coupling time or a double coupling may be necessary for optimal results.
  • To perform a double coupling, drain the reaction solution after the initial coupling period, wash with DMF (3 x 5 mL), and repeat the coupling step with a fresh solution of the activated amino acid.
  • After coupling, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
  • A qualitative Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free primary amines).

4. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry it under vacuum for at least 1 hour.[6]
  • Prepare a cleavage cocktail. A standard and effective cocktail for peptides without other sensitive residues is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[7] The TIS acts as a scavenger to trap reactive carbocations generated during cleavage.[8]
  • Add the cleavage cocktail to the dried resin (e.g., 5 mL for 0.1 mmol scale) and agitate at room temperature for 2-3 hours.[6]
  • Filter the resin and collect the filtrate into a cold centrifuge tube.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.[6]
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Presentation

While specific quantitative data for the synthesis of peptides containing this compound is not extensively published, the following table provides expected performance parameters based on the synthesis of peptides with other sterically hindered and non-proteinogenic amino acids. Actual results will be sequence-dependent.

ParameterExpected Value/RangeNotes
Coupling Efficiency >98% (with optimization)May require extended coupling times, double coupling, or more potent coupling reagents like HATU or HCTU. Monitor with a Kaiser test.
Cleavage Yield 70-95%Dependent on the peptide sequence, length, and the specific resin used.
Crude Peptide Purity 50-85%Highly sequence-dependent. Purification by RP-HPLC is typically required to achieve high purity.
Final Purity (after HPLC) >95-99%Achievable with standard purification protocols.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid.

SPPS_Workflow General Workflow for Fmoc-SPPS cluster_cycle Synthesis Cycle (Repeat n times) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Remove piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Prepare for coupling Wash2 Washing (DMF) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Cleavage Final Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Wash2->Cleavage After final cycle Start Start: Resin-bound Peptide (Fmoc-protected) Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of the β-amino acid. Peptide aggregation.Extend the coupling time to 2-4 hours. Perform a "double coupling" with fresh reagents. Use a more potent coupling reagent such as HCTU or COMU. Use a solvent with better solvating properties like NMP.
Low Crude Peptide Purity Incomplete coupling or deprotection at various steps. Side reactions during cleavage.Ensure complete Fmoc deprotection before each coupling. Optimize coupling times for all amino acids in the sequence. Use an appropriate scavenger cocktail during cleavage.
Low Yield After Cleavage Incomplete cleavage from the resin. Adsorption of the peptide to the resin.Extend the cleavage time to 3 hours. Ensure the resin is thoroughly washed with TFA after the initial cleavage period.
Side Product Formation Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during cleavage.Always use a scavenger such as Triisopropylsilane (TIS) in the cleavage cocktail. For peptides containing multiple sensitive residues, a more complex scavenger cocktail may be necessary.[6]

Conclusion

The incorporation of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid into peptides via Fmoc-SPPS is a straightforward process that follows established protocols. Due to the steric bulk of this β-amino acid, optimization of the coupling step, such as extending the reaction time or performing a double coupling with a potent activating agent like HATU, is recommended to ensure high efficiency. The final cleavage from the resin can be effectively achieved using a standard TFA-based cocktail containing scavengers to yield the desired peptide. These protocols provide a solid foundation for the successful synthesis of peptides containing this versatile building block, enabling further research and development in peptidomimetics and drug discovery.

References

Application Notes and Protocols: 3-Amino-3-(3-bromophenyl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid is a derivative of β-phenylalanine and an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its structural similarity to known GABAergic modulators, such as baclofen (a GABAB receptor agonist) and phenibut, suggests its potential utility in neuroscience research, particularly in the investigation of the GABAergic system. This document provides an overview of its potential applications, hypothesized mechanism of action, and detailed protocols for its characterization.

Hypothesized Mechanism of Action

Based on its structural similarity to other β-phenyl-substituted GABA analogues, this compound is hypothesized to interact with GABA receptors, most likely the GABAB receptor. The presence and position of the bromine atom on the phenyl ring are expected to influence its potency, selectivity, and efficacy (agonist, antagonist, or allosteric modulator) at the GABAB receptor. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Potential Applications in Neuroscience Research

  • Investigation of GABAB Receptor Function: This compound can be utilized as a pharmacological tool to probe the structure-function relationship of GABAB receptors.

  • Drug Discovery: It serves as a scaffold or lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders where the GABAergic system is implicated, such as anxiety, epilepsy, spasticity, and substance use disorders.

  • Neurotransmitter System Modulation: Its ability to potentially modulate synaptic transmission makes it a valuable tool for studying the intricate interplay between different neurotransmitter systems in the brain.[1]

Data Presentation

Currently, there is a lack of publicly available quantitative data on the specific binding affinity and functional potency of this compound. The following tables are presented as templates for researchers to populate with their empirically determined data.

Table 1: GABAB Receptor Binding Affinity

Radioligand Unlabeled Competitor Receptor Source Ki (nM)
[3H]CGP54626 This compound Rat cortical membranes Data to be determined

| [3H]Baclofen | this compound | Rat cortical membranes | Data to be determined |

Table 2: Functional Activity at GABAB Receptors

Assay Type Cell Line/System Agonist/Antagonist EC50/IC50 (µM) Emax (% of GABA)
[35S]GTPγS Binding CHO cells expressing human GABAB receptors Agonist/Antagonist Data to be determined Data to be determined

| Electrophysiology (Patch Clamp) | Cultured hippocampal neurons | Agonist/Antagonist | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for the characterization of this compound's activity at GABAB receptors.

1. Radioligand Binding Assay for GABAB Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABAB receptor using a competitive binding assay with a known radioligand, such as [3H]CGP54626 (an antagonist).

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [3H]CGP54626 (specific activity ~50 Ci/mmol)

  • This compound

  • Baclofen (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortex in ice-cold assay buffer and centrifuge. Wash the resulting pellet several times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of [3H]CGP54626 (final concentration ~2 nM), 25 µL of assay buffer, and 200 µL of membrane suspension (~100-200 µg of protein).

    • Non-specific Binding: 25 µL of [3H]CGP54626, 25 µL of baclofen (final concentration ~100 µM), and 200 µL of membrane suspension.

    • Competition Binding: 25 µL of [3H]CGP54626, 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M), and 200 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the procedure to assess the functional effects of this compound on GABAB receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., rat hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.02 EGTA, 2 Mg-ATP, 0.5 Na-GTP, pH 7.2.

  • This compound

  • GABA

  • Baclofen (positive control)

  • CGP 55845 (GABAB antagonist)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with the internal solution. Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Agonist activity: Apply increasing concentrations of this compound to the neuron and record any induced current. Compare the response to that elicited by baclofen.

    • Antagonist activity: Apply a sub-maximal concentration of GABA or baclofen to establish a baseline current. Co-apply GABA/baclofen with increasing concentrations of this compound to determine if it inhibits the GABA/baclofen-induced current.

    • Specificity: Confirm that any observed effect is mediated by GABAB receptors by demonstrating its blockade by the selective GABAB antagonist, CGP 55845.

  • Data Analysis: Measure the amplitude of the evoked currents. For agonist activity, plot a dose-response curve and determine the EC50 and Emax. For antagonist activity, determine the IC50.

Visualizations

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABABR GABAB Receptor G_Protein Gi/o Protein GABABR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Reduces Ligand This compound (Hypothesized Ligand) Ligand->GABABR Binds to ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_efflux->Hyperpolarization Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Functional_Assay [35S]GTPγS Binding Assay (Determine EC50/IC50, Emax) Functional_Assay->Data_Analysis Electrophysiology Patch-Clamp Electrophysiology (Confirm functional effect on ion channels) Electrophysiology->Data_Analysis Behavioral_Studies Rodent Behavioral Models (e.g., Elevated Plus Maze, Open Field Test) PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Studies->PK_PD Lead_Optimization Lead Optimization for Drug Development PK_PD->Lead_Optimization Compound This compound Compound->Binding_Assay Compound->Functional_Assay Compound->Electrophysiology Data_Analysis->Behavioral_Studies

References

Application Notes and Protocols for the Development of Neurological Disorder Therapeutics Using 3-Amino-3-(3-bromophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-Amino-3-(3-bromophenyl)propanoic acid represent a promising class of compounds for the development of novel therapeutics targeting neurological disorders. This scaffold is structurally related to known neuromodulatory agents and is a key building block for creating molecules that can interact with specific receptor sites in the brain.[1][2] Research into analogous compounds, such as β-phenyl-GABA derivatives like phenibut and baclofen, suggests that the GABAergic system is a primary target for this class of molecules.[2] Deficiencies in GABA, the primary inhibitory neurotransmitter in the central nervous system, are implicated in a range of neurological conditions including epilepsy, anxiety disorders, and spasticity.[3][4][5][6]

These application notes provide a comprehensive overview of the experimental protocols and data analysis relevant to the preclinical development of therapeutics derived from this compound. The following sections detail the synthesis, in vitro characterization, and in vivo evaluation of a representative lead compound, designated Compound-Br1 , an N-acetylated derivative of this compound.

Disclaimer: The quantitative data presented in this document for Compound-Br1 is illustrative and intended to serve as a representative example for researchers. These values are based on typical findings for promising preclinical candidates in this class of compounds.

Data Presentation: Summary of Preclinical Data for Compound-Br1

The following tables summarize the key in vitro and in vivo data for the hypothetical lead compound, Compound-Br1 .

Table 1: In Vitro GABA-A Receptor Subtype Binding Affinity of Compound-Br1

Receptor SubtypeBinding Affinity (Kᵢ, nM)
α1β2γ2150
α2β2γ245
α3β2γ255
α5β2γ2250

Table 2: In Vitro Functional Activity of Compound-Br1 at α2β2γ2 GABA-A Receptors

Assay ParameterValue
GABA EC₅₀ (µM)2.5
GABA EC₅₀ + 1 µM Compound-Br1 (µM)0.8
Maximal GABA Current Potentiation (%)180%

Table 3: In Vivo Efficacy of Compound-Br1 in the Maximal Electroshock (MES) Seizure Model

Animal ModelED₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
Mouse15>10
Rat20>8

Table 4: Preliminary ADME-Tox Profile of Compound-Br1

ParameterValue
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)8.5
Human Liver Microsomal Stability (t½, min)65
Cytochrome P450 Inhibition (IC₅₀, µM)>20 for major isoforms
Cytotoxicity (HepG2, CC₅₀, µM)>50

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of Compound-Br1 (N-acetyl-3-Amino-3-(3-bromophenyl)propanoic acid)

Objective: To synthesize the lead candidate Compound-Br1.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (10 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath with gentle stirring.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and acidify to pH 2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield Compound-Br1.

Protocol 2: In Vitro Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of Compound-Br1 for various GABA-A receptor subtypes.

Materials:

  • Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.)

  • [³H]-Flunitrazepam (radioligand)

  • Compound-Br1

  • Unlabeled Diazepam (for non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of Compound-Br1 in the binding buffer.

  • In a 96-well plate, add cell membranes (20-40 µg of protein), [³H]-Flunitrazepam (at a concentration near its K_d), and either buffer (for total binding), unlabeled Diazepam (10 µM, for non-specific binding), or the desired concentration of Compound-Br1.

  • Incubate the plate at 4°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for Compound-Br1 by non-linear regression analysis of the competition binding data.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Protocol 3: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To assess the functional activity of Compound-Br1 as a modulator of GABA-A receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α2, β2, γ2)

  • GABA

  • Compound-Br1

  • Recording solution (e.g., ND96)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microinjection setup

Procedure:

  • Inject Xenopus oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Clamp the oocyte membrane potential at -60 mV.

  • Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (EC₂₀).

  • Co-apply Compound-Br1 at various concentrations with the EC₂₀ concentration of GABA and record the potentiation of the GABA-induced current.

  • To determine the effect on GABA potency, generate a GABA dose-response curve in the absence and presence of a fixed concentration of Compound-Br1.

  • Analyze the data to determine the percentage of maximal potentiation and the shift in the GABA EC₅₀.

Protocol 4: In Vivo Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the anticonvulsant efficacy of Compound-Br1 in an acute seizure model.

Materials:

  • Male adult mice or rats

  • Compound-Br1

  • Vehicle control (e.g., saline with 5% Tween 80)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic for the eyes

Procedure:

  • Administer Compound-Br1 or vehicle control via the desired route (e.g., intraperitoneal injection).

  • At the time of peak effect (predetermined by pharmacokinetic studies), apply a drop of topical anesthetic to the eyes of the animal.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Test multiple dose groups to determine the median effective dose (ED₅₀) using probit analysis.

  • Assess motor impairment using a rotarod test to determine the median toxic dose (TD₅₀) and calculate the protective index (TD₅₀/ED₅₀).

Visualizations

Drug Discovery and Development Workflow

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_ID Target Identification (GABA-A Receptor) Lead_Gen Lead Generation (Scaffold: this compound) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis of Derivatives) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Binding & Functional) Lead_Opt->In_Vitro Candidate Selection In_Vivo In Vivo Models (Efficacy & Safety) In_Vitro->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox Phase_I Phase I (Safety) ADME_Tox->Phase_I IND Filing Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of neurological disorder therapeutics.

Synthesis of Compound-Br1

G reactant1 This compound reagent NaHCO3, H2O reactant1->reagent reactant2 Acetic Anhydride reactant2->reagent product Compound-Br1 (N-acetyl-3-Amino-3-(3-bromophenyl)propanoic acid) reagent->product Acetylation

Caption: Synthetic scheme for the preparation of Compound-Br1.

GABA-A Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Compound_Br1 Compound-Br1 (Positive Allosteric Modulator) Compound_Br1->GABA_A_Receptor Enhances GABA effect

Caption: Simplified signaling pathway of GABA-A receptor modulation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-3-(3-bromophenyl)propanoic acid. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel biaryl-containing β-amino acids, which are valuable scaffolds in drug discovery.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For drug development professionals, the Suzuki coupling of this compound is of significant interest as it provides a direct route to 3-amino-3-biarylpropanoic acids. These structures are key motifs in a variety of pharmacologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The presence of both a free amine and a carboxylic acid group on the starting material necessitates a protection strategy to prevent interference with the palladium catalyst and the basic reaction conditions. Typically, the amino group is protected with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is converted to an ester, such as a methyl or ethyl ester.[4][5]

General Reaction Scheme

The overall transformation involves a three-step process:

  • Protection: The amino and carboxyl groups of this compound are protected.

  • Suzuki-Miyaura Coupling: The protected bromo-amino acid derivative is coupled with an arylboronic acid.

  • Deprotection: The protecting groups are removed to yield the final 3-amino-3-biarylpropanoic acid.

A general scheme for the Suzuki-Miyaura coupling step is depicted below:

Suzuki_General_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 Protected this compound ester Product Protected 3-Amino-3-biarylpropanoic acid ester Reactant1->Product + Ar-B(OH)₂ Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Ligand Ligand (e.g., SPhos, PPh₃) Base Base (e.g., K₃PO₄, K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Byproduct Boron Byproducts

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of aryl bromides structurally similar to protected this compound, providing an indication of expected yields.

EntryArylboronic Acid (Ar-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)901885-95[4]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001280-90[6][7]
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (2.5)P(tBu)₃ (5)K₃PO₄ (3.0)Toluene802475-85[8]
42-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF901670-80[7]
54-Acetylphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄ (3.0)2-MeTHF1002080-92[9]

Note: Yields are representative and may vary depending on the specific substrate, scale, and reaction optimization.

Experimental Protocols

Protocol 1: N-Boc and Methyl Ester Protection of this compound

This protocol describes the protection of the starting material, which is a prerequisite for efficient Suzuki coupling.

Workflow:

Protection_Workflow Start This compound Step1 Esterification (MeOH, SOCl₂) Start->Step1 Intermediate Methyl 3-amino-3-(3-bromophenyl)propanoate Step1->Intermediate Step2 N-Boc Protection (Boc₂O, Base) Intermediate->Step2 Product Methyl N-Boc-3-amino-3-(3-bromophenyl)propanoate Step2->Product

Caption: Workflow for the protection of the starting material.

Methodology:

  • Esterification:

    • Suspend this compound (1.0 eq) in anhydrous methanol (0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride salt.

  • N-Boc Protection:

    • Dissolve the crude methyl ester hydrochloride salt in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl N-Boc-3-amino-3-(3-bromophenyl)propanoate.

Protocol 2: Suzuki-Miyaura Coupling of Protected this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of the protected amino acid with an arylboronic acid.

Workflow:

Suzuki_Workflow Setup Reaction Setup (Protected amino acid, boronic acid, catalyst, base, solvent) Degas Degassing (Inert atmosphere) Setup->Degas Reaction Reaction (Heating and stirring) Degas->Reaction Workup Aqueous Workup (Extraction and washing) Reaction->Workup Purification Purification (Column chromatography) Workup->Purification Product Protected Biaryl Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add Methyl N-Boc-3-amino-3-(3-bromophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add degassed solvent (e.g., a 10:1 mixture of toluene and water) to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected 3-amino-3-biarylpropanoic acid ester.

Protocol 3: Deprotection to Yield the Final Product

This protocol describes the removal of the N-Boc and methyl ester protecting groups.

Methodology:

  • Ester Hydrolysis (Saponification):

    • Dissolve the protected biaryl amino acid ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • N-Boc Deprotection:

    • Dissolve the crude N-Boc protected acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final 3-amino-3-biarylpropanoic acid as its corresponding salt.

Applications and Potential Signaling Pathway Modulation

β-amino acids and their derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and hypoglycemic properties.[1][2][10] The biaryl motif is a privileged scaffold in medicinal chemistry, often found in compounds targeting various cellular signaling pathways. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potential as anticancer and antioxidant agents.[3]

The synthesized 3-amino-3-biarylpropanoic acids could potentially modulate signaling pathways implicated in cancer, such as receptor tyrosine kinase (RTK) pathways. These pathways are often dysregulated in cancer and are key targets for drug development. A hypothetical mechanism of action could involve the inhibition of an RTK, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Representative Signaling Pathway:

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds and Activates Biaryl_AA 3-Amino-3-biarylpropanoic acid (Potential Inhibitor) Biaryl_AA->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Potential modulation of an RTK signaling pathway.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Use fresh palladium catalyst and ensure solvents are anhydrous.- Use a freshly opened or properly stored base.
Homocoupling of Boronic Acid - Presence of oxygen- High temperature- Thoroughly degas the reaction mixture.- Run the reaction under a strict inert atmosphere.- Optimize for the lowest effective temperature.
Protodeboronation of Boronic Acid - Presence of water- Prolonged reaction time at high temperature- Use anhydrous solvents.- Minimize reaction time once the starting material is consumed.
Cleavage of Protecting Groups - Inappropriate base or high temperature- Screen milder bases (e.g., K₂CO₃, CsF).- Reduce reaction temperature if possible.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. All experiments should be conducted with appropriate safety precautions.

References

Application Notes & Protocols: Synthesis of β-Lactams Utilizing 3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propanoic acid is a versatile chiral building block in pharmaceutical research and development.[1] Its unique structure, featuring a bromophenyl group, makes it a valuable precursor for the synthesis of various bioactive molecules, particularly in the design of novel therapeutic agents.[1] The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries. This document provides detailed protocols for the synthesis of β-lactams (azetidin-2-ones) using this compound as a key starting material. The β-lactam ring is a core structural motif in a wide array of antibiotics and other medicinally important compounds.

Key Applications

  • Antibiotic Development: The resulting 4-(3-bromophenyl)azetidin-2-one can serve as a scaffold for the synthesis of novel β-lactam antibiotics. The bromophenyl moiety can be further functionalized to explore structure-activity relationships (SAR) and develop compounds with improved efficacy or novel mechanisms of action.

  • Enzyme Inhibitors: β-lactams are known inhibitors of various enzymes, including serine proteases. The synthesized compounds can be screened for inhibitory activity against a range of therapeutic targets.

  • Medicinal Chemistry: The 4-(3-bromophenyl)azetidin-2-one core can be incorporated into more complex molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Two primary synthetic strategies for the preparation of β-lactams from this compound are presented: direct intramolecular cyclization and the Staudinger [2+2] cycloaddition.

Protocol 1: Intramolecular Cyclization of this compound

This protocol is based on the cyclization of β-amino acids using a suitable activating agent. A reported method for the cyclization of a similar compound, 3-(benzylamino)-3-phenylpropanoic acid, utilizes phenylphosphonic dichloride and triethylamine.[2] This approach offers a direct route to the desired β-lactam.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier (Example)
This compound275826-35-2C₉H₁₀BrNO₂Sigma-Aldrich
Phenylphosphonic dichloride (or alternative)824-72-6C₆H₅Cl₂OPTCI Chemicals
Triethylamine (Et₃N)121-44-8C₆H₁₅NFisher Scientific
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8NaHCO₃VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄EMD Millipore

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.5 eq) dropwise.

  • Activating Agent Addition: To this stirred solution, add a solution of phenylphosphonic dichloride (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-(3-bromophenyl)azetidin-2-one.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Expected):

ParameterExpected Value
Yield60-80%
Purity (by NMR)>95%

Note: The expected yield is an estimate based on similar reactions and may require optimization.

Protocol 2: Staudinger [2+2] Cycloaddition (Alternative Route)

The Staudinger synthesis is a well-established method for constructing β-lactam rings through the [2+2] cycloaddition of a ketene and an imine.[3][4] This route requires the initial conversion of this compound into its corresponding imine and the generation of a suitable ketene.

Overall Reaction Workflow:

  • Protection of the Amino Group: The amino group of this compound is first protected (e.g., as a Boc or Cbz derivative).

  • Imine Formation: The protected amino acid is then converted to a Schiff base (imine) by condensation with an appropriate aldehyde or ketone.

  • Ketene Generation: A ketene is generated in situ from an acyl chloride and a tertiary amine base.

  • [2+2] Cycloaddition: The imine reacts with the ketene to form the β-lactam ring.

  • Deprotection: The protecting group is removed to yield the final product.

Due to the multi-step nature of this approach, it is presented here as a conceptual workflow. For detailed experimental conditions for each step, researchers are encouraged to consult literature on Staudinger synthesis.[5][6]

Visualizations

Logical Workflow for β-Lactam Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Intramolecular Cyclization cluster_protocol2 Protocol 2: Staudinger Synthesis (Alternative) cluster_end Final Product start This compound p1_step1 Activation with Phenylphosphonic Dichloride start->p1_step1 Direct Route p2_step1 Imine Formation start->p2_step1 Multi-step Route p1_step2 Base-mediated Cyclization p1_step1->p1_step2 end_product 4-(3-bromophenyl)azetidin-2-one p1_step2->end_product p2_step3 [2+2] Cycloaddition p2_step1->p2_step3 p2_step2 Ketene Generation p2_step2->p2_step3 p2_step3->end_product

Caption: Synthetic routes to 4-(3-bromophenyl)azetidin-2-one.

Signaling Pathway Analogy: The Role of the Activating Agent

Activating_Agent_Analogy cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AminoAcid β-Amino Acid ActivatedIntermediate Activated Intermediate AminoAcid->ActivatedIntermediate Activation ActivatingAgent Activating Agent ActivatingAgent->ActivatedIntermediate BetaLactam β-Lactam ActivatedIntermediate->BetaLactam Intramolecular Cyclization

Caption: Role of the activating agent in β-lactam formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-Amino-3-(3-bromophenyl)propanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and ammonia or an amine.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their solutions:

  • Sub-optimal Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is refluxed for a sufficient duration, typically 6-8 hours.[1] Inadequate heating can lead to incomplete conversion.

  • Impure Reactants: The purity of 3-bromobenzaldehyde, malonic acid, and ammonium acetate is crucial. Impurities in the aldehyde can lead to side reactions, while old or impure malonic acid can be less reactive. Use freshly opened or purified reagents whenever possible.

  • Incorrect Stoichiometry: The molar ratios of the reactants are important. A slight excess of malonic acid and ammonium acetate relative to the aldehyde is often used to drive the reaction to completion.[1]

  • Formation of Side Products: The Rodionov reaction is known to produce side products such as propenoic acids and ylidenemalonic acids.[2][3] Optimizing the reaction conditions, such as the choice of solvent and temperature, can help minimize these.

Q2: I am observing the formation of a significant amount of a white, insoluble precipitate that is not my desired product. What could it be?

A2: This is a common issue. The precipitate is likely a salt formed from the reaction of ammonium acetate with other components or unreacted malonic acid. It could also be a polymeric byproduct. To address this:

  • Ensure Proper Solubilization: Maintain adequate solvent volume to keep all reactants in the solution or as a well-stirred suspension.

  • Purification: The desired product can be separated from these insoluble materials during the work-up and purification steps. The product is typically isolated by filtration after precipitation from the reaction mixture upon cooling.[1]

Q3: How can I effectively purify the final product?

A3: Purification of this compound is typically achieved through recrystallization. A common and effective solvent system for recrystallization is a mixture of ethyl acetate and a non-polar solvent like n-heptane or hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and then n-heptane is added until turbidity is observed. Upon cooling, the purified product will crystallize out.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed. 3-bromobenzaldehyde is an irritant, and malonic acid is corrosive. Ammonium acetate can release ammonia, which is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Experimental Protocols

The following is a detailed protocol for the synthesis of racemic this compound based on the well-established Rodionov reaction.

Synthesis of Racemic this compound

This procedure is adapted from the synthesis of similar 3-aryl-β-amino acids.[1]

Materials:

  • 3-bromobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric acid (for work-up, if necessary)

  • Sodium hydroxide (for work-up, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzaldehyde, malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the crude product should form.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the crude product under reduced pressure.

  • For further purification, recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/n-heptane.

Data Presentation

The yield of 3-aryl-β-amino acids synthesized via the Rodionov reaction is influenced by the nature of the substituent on the aromatic ring. The following table summarizes the reported yields for various substituted benzaldehydes, which can provide an expected range for the synthesis of this compound.

AldehydeSubstituentYield (%)Reference
BenzaldehydeH48[1]
4-chlorobenzaldehyde4-Cl65[1]
4-methoxybenzaldehyde4-OCH₃45[1]
3-nitrobenzaldehyde3-NO₂36[1]

Based on this data, a yield in the range of 40-60% can be reasonably expected for 3-bromobenzaldehyde under optimized conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow reagents Reactants: 3-bromobenzaldehyde Malonic Acid Ammonium Acetate Ethanol reaction Reaction: Reflux for 6-8h reagents->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration & Washing (with cold Ethanol) cooling->filtration drying Drying filtration->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization (Ethyl Acetate/n-Heptane) crude_product->recrystallization pure_product Pure Product: 3-Amino-3-(3-bromophenyl) propanoic acid recrystallization->pure_product

Caption: Synthesis and Purification Workflow

Potential Side Reactions in the Rodionov Reaction

This diagram illustrates the main reaction pathway leading to the desired β-amino acid and a common competitive side reaction.

side_reactions start 3-bromobenzaldehyde + Malonic Acid + Ammonium Acetate intermediate Intermediate (Iminium Ion) start->intermediate desired_path Desired Reaction: Nucleophilic Addition of Malonate intermediate->desired_path favored by excess ammonia side_path Side Reaction: Knoevenagel Condensation intermediate->side_path favored by higher temperatures product 3-Amino-3-(3-bromophenyl) propanoic acid desired_path->product side_product 3-(3-bromophenyl)propenoic acid (Cinnamic acid derivative) side_path->side_product

Caption: Competing Reaction Pathways

References

Technical Support Center: Purification of Crude 3-Amino-3-(3-bromophenyl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 3-Amino-3-(3-bromophenyl)propanoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent. What should I do?

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent Choice: The selected solvent may not be suitable for dissolving your compound, even at elevated temperatures. It is recommended to test the solubility of a small amount of your crude product in various solvents to find an appropriate one. For a compound like this compound, which has both polar (amino and carboxylic acid groups) and non-polar (bromophenyl group) characteristics, a moderately polar solvent or a solvent mixture is often effective.

  • Insoluble Impurities: Your crude product might contain impurities that are insoluble in the chosen solvent. If a large portion of your compound has dissolved but some solid remains, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[1]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[1] Here are some strategies to induce crystallization:

  • Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Slow cooling promotes the formation of well-ordered crystals.[1]

  • Add More Solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the mixture to decrease the saturation and then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth to begin.[2][3]

  • Seed Crystals: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[2]

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent pair.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This is a common issue that can be resolved with the following steps:

  • Induce Crystallization: As mentioned above, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][3]

  • Reduce Solvent Volume: It is possible that you used too much solvent, and the solution is not saturated enough for crystals to form.[3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

  • Cool for a Longer Period: Sometimes, crystallization can be slow. Leave the flask in the ice bath or a refrigerator for a longer period, ensuring it is well-sealed to prevent solvent evaporation.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" or "anti-solvent" dropwise to the solution until it becomes slightly cloudy. The anti-solvent should be miscible with your primary solvent but one in which your compound is insoluble. This will reduce the overall solubility of your compound and promote crystallization. Then, add a drop or two of the primary solvent to redissolve the cloudiness and cool slowly.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the solution even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2][4]

  • Premature Crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is hot to prevent this.[5]

  • Washing with Too Much Cold Solvent: During the final filtration step, washing the crystals with a large volume of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[2]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.

Q5: The recrystallized crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the gravity filtration step. The activated charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing your yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the structure of this compound, which contains both polar (amino and carboxylic acid) and non-polar (bromophenyl) moieties, a moderately polar solvent or a solvent pair is likely to be effective. Potential solvents to screen include water, ethanol, methanol, isopropanol, or mixtures such as ethanol/water or methanol/dichloromethane.[6] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q: How do I perform a small-scale solubility test?

A: Place a small amount of your crude material (about 10-20 mg) in a test tube. Add a few drops of the solvent you are testing and observe the solubility at room temperature. If it dissolves immediately, the solvent is likely too good and will result in poor recovery. If it is insoluble, heat the test tube gently. If the compound dissolves when hot and then precipitates upon cooling, you have found a potentially good solvent for recrystallization.

Q: What is a solvent pair and how do I use it?

A: A solvent pair consists of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). To use a solvent pair, dissolve your crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good solvent due to the polar amino and carboxylic acid groups.
EthanolMedium-High78Often a good choice for compounds with moderate polarity.
MethanolHigh65Similar to ethanol, but more polar.
IsopropanolMedium82Another alcohol that can be effective.
Ethyl AcetateMedium77A moderately polar solvent.
DichloromethaneLow-Medium40May be used as the "good" solvent in a pair with a non-polar "poor" solvent like hexanes, or as a "poor" solvent with a more polar "good" solvent.
Ethanol/WaterVariableVariableA commonly used solvent pair that can be fine-tuned for optimal solubility.
Methanol/DichloromethaneVariableVariableA potential solvent pair for compounds with intermediate polarity.[6]

Note: The suitability of these solvents should be confirmed experimentally with the specific crude product.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the crude product in a minimal amount of the hot "good" solvent first.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble impurities without the desired product crystallizing prematurely.[1]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry, or by placing them in a vacuum oven.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if needed) dissolved->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool_slowly Cool Slowly to Room Temp filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions_oil Solutions for Oiling Out cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_color Solutions for Colored Crystals start Problem During Recrystallization oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield colored_crystals Crystals Colored? start->colored_crystals reheat Reheat & Cool Slowly oiling_out->reheat Yes scratch Scratch Flask / Add Seed no_crystals->scratch Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes preheat_funnel Preheat Funnel for Hot Filtration low_yield->preheat_funnel Yes min_wash Wash with Minimum Cold Solvent low_yield->min_wash Yes charcoal Use Activated Charcoal colored_crystals->charcoal Yes add_solvent Add More Solvent reheat->add_solvent If persists change_solvent Change Solvent add_solvent->change_solvent If persists reduce_solvent Reduce Solvent Volume scratch->reduce_solvent If no success add_anti_solvent Add Anti-Solvent reduce_solvent->add_anti_solvent If no success

References

Technical Support Center: Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid. The information provided addresses common issues, with a focus on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and efficient method for the synthesis of this compound is a one-pot reaction involving 3-bromobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. This reaction is a variation of the Rodionov reaction.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts stem from a competing reaction, the Knoevenagel condensation. This leads to the formation of 3-(3-bromophenyl)propenoic acid (3-bromocinnamic acid) and (3-bromophenyl)methylidenemalonic acid.[1][2]

Q3: How can I minimize the formation of these byproducts?

A3: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the stoichiometry of the reactants. Using a solvent system that favors the Rodionov pathway over the Knoevenagel condensation can also be beneficial. Some studies suggest that the choice of solvent, such as glacial acetic acid, can improve the yield of the desired β-amino acid.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the desired product and any byproducts.[3][4][5] Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress. For structural confirmation of the product and byproducts, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of a Major Impurity.

Possible Cause: The reaction conditions may be favoring the Knoevenagel condensation, a significant side reaction where 3-bromobenzaldehyde reacts with malonic acid without the incorporation of ammonia.[1][2] This leads to the formation of 3-bromocinnamic acid, which may be the major impurity observed.

Troubleshooting Steps:

  • Optimize Reaction Temperature: High temperatures can sometimes favor the elimination reaction that leads to the cinnamic acid derivative. Experiment with running the reaction at a lower temperature for a longer duration.

  • Adjust Stoichiometry: An excess of the ammonia source (e.g., ammonium acetate) can help to drive the reaction towards the desired Mannich-type addition required for the formation of the β-amino acid.

  • Solvent Selection: The polarity and protic nature of the solvent can influence the reaction pathways. Consider screening different solvents. While alcohols are sometimes used, some literature suggests that glacial acetic acid can be an effective solvent for the Rodionov reaction.

  • Purification Strategy: If the byproduct has already formed, a careful purification strategy will be necessary. 3-Bromocinnamic acid has different solubility and polarity compared to the amino acid product. Recrystallization or column chromatography can be effective for separation.

Issue 2: Identification of an Unexpected Byproduct with a Lower Molecular Weight.

Possible Cause: If the reaction is carried out at a high temperature for an extended period, decarboxylation of the 3-bromocinnamic acid byproduct can occur, leading to the formation of 3-bromostyrene.[6][7][8][9] This would appear as a lower molecular weight, non-polar impurity.

Troubleshooting Steps:

  • Confirm Structure: Use analytical techniques such as GC-MS or LC-MS to confirm the mass of the unexpected byproduct and NMR to elucidate its structure.

  • Control Reaction Temperature and Time: To prevent decarboxylation, avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed or the product concentration plateaus.

  • Purification: 3-bromostyrene is significantly less polar than the desired product and can be removed by extraction with a non-polar solvent or by column chromatography.

Byproduct Formation Summary

Byproduct NameChemical FormulaMolar Mass ( g/mol )Formation Pathway
3-(3-bromophenyl)propenoic acid (3-bromocinnamic acid)C₉H₇BrO₂227.06Knoevenagel Condensation
(3-bromophenyl)methylidenemalonic acidC₁₀H₇BrO₄287.06Knoevenagel Condensation
3-bromostyreneC₈H₇Br183.05Decarboxylation of 3-bromocinnamic acid

Experimental Protocols

General Protocol for the Synthesis of this compound (Rodionov Reaction):

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2-3 equivalents).

  • Add a suitable solvent, such as ethanol or glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for the required time (monitor by TLC or HPLC, typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be triturated with a suitable solvent to induce crystallization or purified directly by column chromatography.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway to this compound and the competing Knoevenagel condensation that leads to the formation of major byproducts.

Synthesis_Byproducts 3-bromobenzaldehyde 3-bromobenzaldehyde invis1 3-bromobenzaldehyde->invis1 Malonic_acid Malonic Acid Malonic_acid->invis1 Ammonium_acetate Ammonium Acetate (Ammonia Source) invis2 Ammonium_acetate->invis2 Target_Product This compound Knoevenagel_Intermediate (3-bromophenyl)methylidenemalonic acid Cinnamic_Acid 3-bromocinnamic acid Knoevenagel_Intermediate->Cinnamic_Acid Decarboxylation invis1->Knoevenagel_Intermediate Knoevenagel Condensation invis1->invis2 invis2->Target_Product Rodionov Reaction

Synthetic pathway and major byproduct formation.

References

Technical Support Center: Chiral Separation of 3-Amino-3-(3-bromophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 3-Amino-3-(3-bromophenyl)propanoic acid enantiomers.

Troubleshooting Guides

This section addresses common problems encountered during the chiral separation of this compound enantiomers via High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For β-amino acids with aromatic rings, Pirkle-type columns, such as the (R, R) Whelk-O1, have shown success in separating similar compounds like β-amino-β-(4-bromophenyl)propanoic acid.[1] If you are not achieving separation, consider screening a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in enantioselectivity.

    • Organic Modifier: For normal-phase chromatography, alcohols like ethanol or isopropanol are common modifiers. The type and concentration of the alcohol can significantly impact resolution. It has been observed that for similar compounds, ethanol provided better separation than isopropanol on an (R, R) Whelk-O1 column.[1]

    • Additives: Due to the zwitterionic nature of the analyte, acidic and basic additives are often necessary to improve peak shape and resolution.

      • Acidic Additive: An acid like trifluoroacetic acid (TFA) is often added to suppress the ionization of the carboxylic acid group and improve interaction with the stationary phase.[1]

      • Basic Additive: A basic additive, such as isopropylamine, can help to minimize peak tailing by blocking active sites on the silica surface.[1]

  • Sub-optimal Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with varying the column temperature (e.g., in 5°C increments) to see if it improves resolution.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

  • Secondary Interactions: The amino and carboxylic acid groups can cause undesirable interactions with the stationary phase, leading to peak tailing. The use of mobile phase additives is key to mitigating this.

    • Acidic Additives (for tailing of acidic compounds): Ensure sufficient concentration of an acidic additive like TFA (typically 0.1%) to protonate the analyte and reduce interactions with residual silanols.

    • Basic Additives (for tailing of basic compounds): A small amount of a basic additive like isopropylamine or diethylamine (typically 0.025-0.1%) can significantly improve the peak shape of basic analytes.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion. Ideally, dissolve the sample in the mobile phase itself.

  • Column Contamination or Degradation: Poor peak shape can be a sign of a contaminated or worn-out column. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-column Volume: Excessive tubing length or poorly made connections can lead to peak broadening. Ensure that all connections are secure and the tubing length is minimized.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is a good starting point for the separation of this compound enantiomers?

A Pirkle-type CSP, specifically the (R, R) Whelk-O1 column, has been successfully used for the enantiomeric separation of the structurally similar compound, β-amino-β-(4-bromophenyl)propanoic acid.[1] This type of CSP functions as a π-electron acceptor/donor and is well-suited for compounds containing aromatic rings. Polysaccharide-based CSPs (e.g., Chiralpak series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic series) are also good candidates for screening.

Q2: What is the role of acidic and basic additives in the mobile phase for this separation?

Due to its amphoteric nature (containing both an acidic carboxylic group and a basic amino group), this compound is zwitterionic.

  • Acidic additives (e.g., TFA, formic acid, acetic acid) are used to suppress the deprotonation of the carboxylic acid group. This is particularly important in normal-phase chromatography to ensure consistent interaction with the CSP and improve peak shape.[1]

  • Basic additives (e.g., isopropylamine, diethylamine) are used to minimize interactions between the basic amino group and acidic silanol groups on the silica surface of the column, which can cause peak tailing.[1]

The combination of both acidic and basic additives in the mobile phase is often necessary to achieve optimal separation and peak symmetry for zwitterionic compounds.

Q3: How does the position of the bromine atom on the phenyl ring (meta vs. para) affect the chiral separation?

The position of substituents on an aromatic ring can significantly influence chiral recognition.[2] While a validated method exists for the para-substituted isomer (4-bromophenyl), the meta-position of the bromine in this compound will alter the molecule's steric and electronic properties. This change may affect how the enantiomers interact with the chiral stationary phase. Therefore, the optimal separation conditions for the 3-bromo isomer may differ from those of the 4-bromo isomer. It is recommended to perform method development and optimization for the specific analyte. In general, for inclusion complex-based separations, the elution order can be influenced by the substituent position, with a typical order being meta < ortho < para.[3]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this type of separation?

SFC offers several advantages over HPLC for chiral separations, including:

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times.

  • Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC for the same CSP.

For preparative scale separations, SFC is often more efficient and environmentally friendly than HPLC.

Q5: Can Capillary Electrophoresis (CE) be used for this chiral separation?

Yes, CE is a powerful technique for chiral separations of amino acids. The separation is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include cyclodextrins and their derivatives. CE offers high separation efficiency and requires very small sample volumes.

Data Presentation

Table 1: HPLC Method Parameters for the Separation of β-Amino-β-(4-bromophenyl)propanoic Acid Enantiomers

This data is for the isomeric compound and serves as a starting point for method development for this compound.

ParameterConditionReference
Column (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025 v/v/v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 225 nm[1]
Column Temperature 25°C[1]
Injection Volume 10 µL[1]
Sample Concentration 1.0 mg/mL in Ethanol:TFA (100:1)[1]
Retention Time (R-enantiomer) ~18.0 min[1]
Retention Time (S-enantiomer) ~22.5 min[1]
Resolution > 2.5[1]

Experimental Protocols

HPLC Method Development Protocol

  • Column Selection:

    • Start with a Pirkle-type column, such as (R, R) Whelk-O1.

    • If resolution is not achieved, screen other CSPs, including polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) and macrocyclic glycopeptide-based (e.g., Chirobiotic T) columns.

  • Mobile Phase Optimization:

    • Normal Phase:

      • Begin with a mobile phase of n-Hexane and an alcohol modifier (e.g., ethanol or isopropanol) in a ratio of 90:10.

      • Incorporate acidic (e.g., 0.1% TFA) and basic (e.g., 0.1% DEA or Isopropylamine) additives to improve peak shape and resolution.

      • Optimize the ratio of hexane to alcohol and the concentration of the additives.

    • Reversed Phase:

      • Use a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate) and adjust the pH.

      • Additives like TFA or formic acid can also be used in reversed-phase.

  • Flow Rate and Temperature Optimization:

    • Once a suitable mobile phase is found, optimize the flow rate to balance analysis time and resolution.

    • Investigate the effect of column temperature on the separation.

Visualizations

experimental_workflow cluster_0 Method Development Workflow start Start: Racemic Mixture of This compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Pirkle-type, Polysaccharide) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening additive_optimization Optimize Additives (Acidic and/or Basic) mobile_phase_screening->additive_optimization parameter_optimization Optimize Flow Rate and Temperature additive_optimization->parameter_optimization validation Method Validation (Resolution, Linearity, Robustness) parameter_optimization->validation end End: Optimized Chiral Separation Method validation->end troubleshooting_workflow cluster_1 Troubleshooting Poor Resolution start Poor or No Resolution check_csp Is the CSP appropriate for the analyte? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes screen_csps Screen different types of CSPs check_csp->screen_csps No check_additives Are acidic/basic additives required and optimized? check_mobile_phase->check_additives Yes adjust_modifier Adjust organic modifier type and concentration check_mobile_phase->adjust_modifier No check_temp Has the effect of temperature been investigated? check_additives->check_temp Yes adjust_additives Vary additive concentration check_additives->adjust_additives No vary_temp Analyze at different temperatures check_temp->vary_temp No resolved Resolution Achieved check_temp->resolved Yes screen_csps->check_mobile_phase adjust_modifier->check_additives adjust_additives->check_temp vary_temp->resolved

References

optimizing reaction conditions for the N-protection of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing N-Protection of 3-Amino-3-(3-bromophenyl)propanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-protection of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the N-protection of this compound.

Issue 1: Incomplete or Low Yield of N-Protected Product

  • Possible Causes:

    • Insufficient Reagent: The amount of protecting group precursor (e.g., Boc-anhydride, Cbz-Cl) may be inadequate.

    • Suboptimal pH: The reaction pH may not be suitable for the chosen protecting group. For instance, Boc protection often requires basic conditions, while Cbz protection is typically performed in a specific pH range (8-10) to avoid decomposition of the reagent and racemization of the amino acid.[1]

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete conversion.

    • Steric Hindrance: The bulky 3-bromophenyl group can sterically hinder the approach of the protecting group.[2]

    • Decomposition of Reagents: The protecting group precursor or base may have degraded over time.

  • Solutions:

    • Increase Reagent Stoichiometry: Incrementally increase the equivalents of the protecting group precursor.

    • Optimize pH: Carefully control the pH of the reaction mixture. For Cbz protection, a buffer system (e.g., Na₂CO₃/NaHCO₃) can help maintain the optimal pH range.[1]

    • Improve Solubility: Use a co-solvent system (e.g., THF/water, dioxane/water) or a different solvent to ensure complete dissolution of the starting material.[3]

    • Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gentle heating may also improve the reaction rate, but should be used with caution to avoid side reactions.

    • Use Fresh Reagents: Ensure that all reagents, especially the protecting group precursor and any bases, are of high quality and have been stored properly.

Issue 2: Formation of Side Products

  • Possible Causes:

    • Di-protection: The primary amine can be protected twice, especially with an excess of the protecting agent.

    • Racemization: Harsh basic conditions or elevated temperatures can lead to the loss of stereochemical integrity at the chiral center.[1][4]

    • Alkylation (during Boc deprotection): The tert-butyl cation generated during acidic deprotection of a Boc group can alkylate nucleophilic sites on the molecule.[5]

    • Formation of Urea Derivatives: This can occur if the protecting group precursor reacts with the protected amine.

  • Solutions:

    • Control Stoichiometry: Use a controlled amount of the protecting group precursor to minimize di-protection.

    • Milder Conditions: Employ milder bases (e.g., NaHCO₃ instead of NaOH) and lower reaction temperatures to prevent racemization. For Cbz protection, maintaining a pH between 8 and 10 is crucial.[1]

    • Use Scavengers: During Boc deprotection with strong acids like TFA, add a scavenger such as triethylsilane or thioanisole to trap the tert-butyl cation.[5]

    • Optimize Reaction Conditions: Careful control of temperature, reaction time, and reagent addition can minimize the formation of other side products.

Issue 3: Difficult Product Isolation and Purification

  • Possible Causes:

    • Emulsion Formation During Workup: The product and byproducts may form a stable emulsion, making phase separation difficult.

    • Co-elution of Product and Impurities: The desired product and impurities may have similar polarities, leading to difficult separation by column chromatography.

    • Product Crystallization Issues: The protected product may be an oil or difficult to crystallize.

  • Solutions:

    • Workup Modifications: Add brine or a small amount of a different organic solvent to break up emulsions.

    • Alternative Purification Methods: If chromatography is challenging, consider crystallization, trituration, or conversion to a salt for purification.

    • Optimize Crystallization: Try different solvent systems, seeding, or slow cooling to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for this compound, Boc or Cbz?

A1: The choice between Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) depends on the overall synthetic strategy and the compatibility with subsequent reaction steps.[6]

  • Boc Group:

    • Advantages: Stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions.[7][8] It is typically removed under acidic conditions (e.g., TFA, HCl in dioxane).[3][9]

    • Disadvantages: The strong acidic conditions required for deprotection may not be suitable for acid-sensitive substrates.[5]

  • Cbz Group:

    • Advantages: Can be removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which is orthogonal to many other protecting groups.[10][11] It is also stable to mildly acidic and basic conditions.

    • Disadvantages: It is not compatible with reactions involving catalytic reduction.

Q2: What are the standard reaction conditions for Boc protection of this amino acid?

A2: A common method involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][12]

  • Reagents: this compound, Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents).

  • Base: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or triethylamine (TEA) in a suitable solvent.

  • Solvent: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF), dioxane, or acetonitrile is commonly used.[3]

  • Temperature: Typically room temperature.

  • Reaction Time: Usually a few hours to overnight. The reaction progress should be monitored by TLC or LC-MS.

Q3: What are the recommended conditions for Cbz protection?

A3: Cbz protection is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][13]

  • Reagents: this compound, Benzyl chloroformate (Cbz-Cl, 1.1-1.3 equivalents).

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) or a mixture of Na₂CO₃ and NaHCO₃ is used to maintain the pH between 8 and 10.[1]

  • Solvent: Typically water or a mixture of water and an organic solvent.

  • Temperature: The reaction is often carried out at 0°C to room temperature.

  • Reaction Time: Usually 2-4 hours.

Q4: How can I monitor the progress of the N-protection reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method. The starting amino acid is typically more polar and will have a lower Rf value than the N-protected product. A stain such as ninhydrin can be used to visualize the starting material (primary amine, gives a colored spot), while the product will not be ninhydrin-active. LC-MS can also be used for more quantitative monitoring.

Q5: My N-Boc deprotection is slow or incomplete. What should I do?

A5:

  • Increase Acid Concentration/Equivalents: If using HCl in a solvent, ensure it is a concentrated solution (e.g., 4M in dioxane). If using TFA, it is often used neat or as a concentrated solution in a solvent like dichloromethane (DCM).

  • Check for Water: Anhydrous conditions are often preferred for efficient deprotection.

  • Consider Alternative Reagents: If standard conditions fail, other acidic reagents or Lewis acids can be employed.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for this compound

FeatureBoc (tert-butyloxycarbonyl)Cbz (Carboxybenzyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Base (e.g., NaHCO₃, TEA), aq. THF or dioxane, RTBase (e.g., Na₂CO₃), aq. solution, 0°C to RT
Stability Stable to base, nucleophiles, catalytic hydrogenationStable to mild acid and base
Deprotection Strong acid (e.g., TFA, HCl in dioxane)Catalytic hydrogenolysis (H₂, Pd/C)
Key Advantage Orthogonal to Cbz and Fmoc groupsMild, neutral deprotection conditions
Potential Issue Acid-labile substrates may not be compatibleNot compatible with reducible functional groups

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM, visualized with ninhydrin and UV).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 eq) in 2M aqueous sodium hydroxide and cool to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0°C and the pH at 9-10 by simultaneous addition of 2M NaOH.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the N-Cbz protected product.[14]

Visualizations

Experimental_Workflow_N_Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amino_acid This compound reaction_step N-Protection Reaction start_amino_acid->reaction_step protecting_reagent Protecting Reagent (Boc2O or Cbz-Cl) protecting_reagent->reaction_step base Base base->reaction_step solvent Solvent solvent->reaction_step workup Aqueous Workup (Extraction) reaction_step->workup Reaction Monitoring (TLC/LC-MS) purification Purification (Crystallization or Chromatography) workup->purification final_product N-Protected Product purification->final_product

Caption: General workflow for the N-protection of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction? check_reagents Check Reagent Stoichiometry & Quality start->check_reagents Yes check_conditions Review Reaction Conditions (pH, Temp, Solvent) start->check_conditions Yes side_products Side Products Observed? start->side_products No adjust_stoichiometry Increase Protecting Reagent check_reagents->adjust_stoichiometry optimize_conditions Adjust pH, Temp, or Solvent check_conditions->optimize_conditions milder_conditions Use Milder Base / Lower Temp side_products->milder_conditions Yes add_scavenger Add Scavenger (for Boc deprotection) side_products->add_scavenger Yes, during deprotection success Successful Optimization side_products->success No adjust_stoichiometry->side_products optimize_conditions->side_products milder_conditions->success add_scavenger->success

Caption: Decision-making flowchart for troubleshooting N-protection reactions.

References

troubleshooting low coupling efficiency in peptide synthesis with 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with the sterically hindered β-amino acid, 3-Amino-3-(3-bromophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when using Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS)?

Low coupling yields with this amino acid are typically due to a combination of factors stemming from its unique structure:

  • Steric Hindrance: As a β-amino acid with a bulky bromophenyl group at the β-position, it presents significant steric obstruction around the carboxylic acid group. This bulkiness physically slows down the approach of the activated acid to the N-terminal amine of the peptide chain, leading to incomplete reactions.[1][2]

  • Inadequate Coupling Reagent Potency: Standard carbodiimide reagents such as DCC or DIC are often insufficient to overcome the high activation energy required for sterically demanding couplings.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, particularly if the sequence is hydrophobic.[4][5] This aggregation can block reaction sites and prevent reagents from accessing the N-terminus.[4]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction time, and temperature are critical and may require significant optimization compared to standard α-amino acid couplings.[6] Inadequate solvation of the peptide-resin complex is a major cause of incomplete reactions.[3][7]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For challenging couplings, more powerful onium salt-based reagents are highly recommended over standard carbodiimides.[1][8]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are known for their high reactivity and speed.[1] HATU, which forms a highly reactive OAt-ester, is particularly effective for hindered couplings.[2] COMU offers high efficiency with a better safety profile as it is not based on potentially explosive HOBt/HOAt.[1]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][9] They are a good choice when the guanidinylation of the N-terminus, a potential side reaction with uronium salts used in excess, is a concern.[2]

The choice of reagent can significantly impact yield and purity. Below is a comparison of recommended reagents.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HATU Uronium/AminiumVery HighFast reaction rates, effective for hindered residues, reduced epimerization.[2][9]Can cause guanidinylation of the N-terminus if used in excess.[2]
HCTU Uronium/AminiumHighMore reactive than HBTU, good for routine synthesis.May cause guanidinylation.
COMU Uronium/AminiumVery HighHigh efficiency, non-explosive, good solubility, better safety profile than HATU/HBTU.[1][2]Limited solution stability, can cause guanidinylation.
PyBOP PhosphoniumHighHigh efficiency, no guanidinylation side reaction.[1][4]Byproducts can sometimes be difficult to remove.[1]
PyAOP PhosphoniumVery HighHighly effective, especially for N-methyl amino acids; minimizes racemization.[10]More expensive than other options.
DIC/OxymaPure Carbodiimide/AdditiveModerate-HighCost-effective, avoids guanidinylation. Oxyma is superior to HOBt in suppressing racemization.[6]Slower reaction times compared to onium salts.

Q3: My Kaiser test is positive after coupling with this compound. What steps should I take?

A positive Kaiser test (blue or purple resin beads) indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction.[4][11] The following troubleshooting workflow should be initiated.

G start Low Coupling Efficiency Detected (Positive Kaiser Test) double_couple Perform a 'Double Coupling' with fresh reagents. start->double_couple Initial Action recheck_kaiser Re-run Kaiser Test double_couple->recheck_kaiser increase_time Increase Coupling Time (e.g., 2-4 hours or overnight) recheck_kaiser->increase_time Test Positive proceed Proceed to Next Deprotection Step recheck_kaiser->proceed Test Negative change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU, PyAOP) increase_time->change_reagent Still Positive change_solvent Change Solvent System (e.g., NMP or DMF/DCM/NMP) change_reagent->change_solvent Still Positive increase_temp Increase Reaction Temperature (e.g., 40-50°C) (Caution: Risk of Racemization) change_solvent->increase_temp Still Positive cap_amines Cap Unreacted Amines with Acetic Anhydride increase_temp->cap_amines Still Positive (Accept loss and prevent deletion sequences) cap_amines->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Q4: How does solvent choice affect the coupling efficiency for this amino acid?

The solvent is critical for swelling the resin and solvating the growing peptide chain, ensuring that reactive sites are accessible.[7][12]

  • DMF (N,N-dimethylformamide): While commonly used, it may not be the optimal choice for difficult or aggregation-prone sequences.[7][13]

  • NMP (N-methylpyrrolidone): NMP has superior solvating properties compared to DMF and is often the preferred solvent for hindered couplings and to disrupt peptide aggregation.[3][7]

  • Solvent Mixtures: For particularly stubborn couplings, a mixture of solvents such as DCM/DMF/NMP can be beneficial to improve solvation and break up secondary structures.[3]

Q5: Can I use heat to drive the reaction to completion?

Yes, applying gentle heat (e.g., 40-60°C) or using microwave-assisted peptide synthesis (MASPPS) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[3][14] However, this approach must be used with caution as elevated temperatures can increase the risk of side reactions, most notably racemization (the loss of stereochemical purity).[6] If using heat, reaction times should be optimized to be as short as possible.[6]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid using HATU

This protocol is recommended when a single coupling is likely to be incomplete due to steric hindrance.

1. Resin Preparation:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).[11]

2. First Coupling - Activation and Reaction:

  • In a separate vessel, dissolve Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (N,N-Diisopropylethylamine, 8 equivalents) in DMF.[3]
  • Allow the pre-activation to proceed for 1-5 minutes.[3]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 45-60 minutes.[3]
  • Drain the reaction vessel.

3. Washing:

  • Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagents and byproducts.[4]

4. Second Coupling:

  • Immediately prepare a fresh solution of activated Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid as described in step 2.
  • Add this fresh mixture to the same resin.[11]
  • Allow the second coupling reaction to proceed for an additional 1-2 hours.[11]
  • Drain the reaction vessel.

5. Final Wash and Confirmation:

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
  • Perform a qualitative Kaiser test to confirm the absence of free primary amines (a negative result should show yellow/brown beads).[11] If the test is still positive, consider capping the unreacted amines before proceeding.

Protocol 2: Capping Unreacted Amines

This step is performed to terminate unreacted peptide chains and prevent the formation of deletion sequences in the final product.

1. Resin Preparation:

  • After the final coupling wash, swell the resin in DMF.

2. Capping Reaction:

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
  • Add the capping solution to the resin and agitate for 30 minutes.
  • Drain and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.

Visualizing the Coupling Reaction

The diagram below illustrates the key steps in the activation and coupling process for Fmoc-3-Amino-3-(3-bromophenyl)propanoic acid using a uronium salt reagent like HATU.

G cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH (this compound) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU + Base (DIPEA) HATU->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling Resin H2N-Peptide-Resin Resin->CoupledPeptide Nucleophilic Attack

Caption: Activation and coupling pathway for the hindered amino acid.

References

preventing racemization during the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound derivatives?

A1: Racemization is the process by which a pure enantiomer is converted into a mixture of both enantiomers (a racemate). In drug development, typically only one enantiomer of a chiral molecule, such as (R)-3-Amino-3-(3-bromophenyl)propanoic acid, is biologically active.[1] The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Racemization during synthesis leads to a loss of enantiomeric purity, which reduces the therapeutic efficacy of the final product and creates significant challenges for purification.[2]

Q2: What is the primary chemical mechanism that causes racemization during the coupling of N-protected amino acids?

A2: The most common mechanism for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3][4] This occurs when the carboxyl group of an N-acyl protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a loss of chirality at the α-carbon.[3] Subsequent reaction with an amine nucleophile will open the ring, yielding a racemic mixture of the desired peptide or amide.

G Mechanism of Racemization via Oxazolone Formation cluster_0 Chiral Pathway reactant_node reactant_node intermediate_node intermediate_node racemized_node racemized_node product_node product_node A N-Acyl Amino Acid (Chiral) B Activated Intermediate (Chiral) A->B Activation (Coupling Reagent) C Oxazolone (Chiral) B->C Cyclization D Enolate (Achiral) C->D Base -H+ G Desired Product (Chiral) C->G + H₂N-R' (Fast) E Racemic Oxazolone D->E +H+ F Racemic Product E->F + H₂N-R' (Slow)

Caption: Mechanism of Racemization via Oxazolone Formation.

Q3: Which experimental factors have the most significant impact on preventing racemization?

A3: Several factors critically influence the degree of racemization during synthesis. The most important are:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[3][5] The addition of additives like HOBt, and particularly HOAt, is crucial for suppressing this side reaction.[3][4]

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases promote racemization.[4]

  • Solvent and Temperature: Reaction conditions such as solvent polarity and temperature can affect the rates of both the desired coupling reaction and the undesired racemization pathway.[6] Generally, lower temperatures are preferred.[7]

  • Protecting Groups: The type of N-terminal protecting group can influence susceptibility to oxazolone formation.[8]

Q4: How do I choose the right coupling reagent and additive to minimize racemization?

A4: The choice of coupling reagent and additive system is one of the most effective strategies for controlling stereochemistry.

  • Uronium/Aminium Reagents: Reagents like HBTU, HATU, and HCTU are generally more efficient and cause less racemization than simple carbodiimides.[3][5] HATU, which incorporates the HOAt moiety, is often considered superior for suppressing racemization.[6]

  • Phosphonium Reagents: BOP and PyBOP are also effective at minimizing racemization by forming active esters.[3][9] However, BOP produces the carcinogenic byproduct HMPA.[9]

  • Additives: When using carbodiimides (e.g., DIC, EDC), the use of an additive is essential. 1-hydroxy-7-azabenzotriazole (HOAt) is generally more effective at preventing racemization than 1-hydroxybenzotriazole (HOBt).[4] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is another highly effective modern additive.[3][4]

Q5: What is the role of the base in racemization, and which one should I use?

A5: An organic base is often required to neutralize salts and to facilitate the coupling reaction. However, the base can also abstract the α-proton from the oxazolone intermediate, causing racemization. The choice of base is a trade-off between reaction efficiency and stereochemical purity.[4]

  • Recommended Bases: Weakly basic, sterically hindered bases are preferred. N-methylmorpholine (NMM) (pKa 7.38) and 2,4,6-collidine (TMP) (pKa 7.43) are excellent choices for minimizing racemization.[4]

  • Bases to Avoid: Stronger and less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) (pKa ~10-11) should be used with caution or avoided in sensitive coupling steps, as they significantly increase the rate of racemization.[4]

Q6: Can the N-terminal protecting group influence racemization?

A6: Yes. While standard protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are widely used, the N-acyl structure makes them susceptible to oxazolone formation upon activation of the carboxylic acid.[8] For particularly sensitive syntheses, alternative protecting groups may be considered. For instance, recent research has shown that a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group can significantly suppress α-C racemization compared to conventional methods.[8]

Section 2: Troubleshooting Guide

Problem: My final product shows significant racemization (low enantiomeric excess) after a coupling step. What should I investigate?

Solution: Unexpected racemization is a common problem that can often be solved by systematically reviewing and optimizing the reaction conditions. Use the following workflow to identify the likely cause.

G Troubleshooting Workflow for Unexpected Racemization problem_node problem_node check_node check_node action_node action_node ok_node ok_node start Low e.e. Detected check_reagent Coupling Reagent/ Additive? start->check_reagent action_reagent1 Using carbodiimide alone? check_reagent->action_reagent1 Yes action_reagent3 Switch to HATU, HCTU, or PyBOP check_reagent->action_reagent3 No, using HBTU/HOBt check_base Base? action_base1 Using TEA or DIEA? check_base->action_base1 Check check_temp Temperature? action_temp1 Reaction > 0°C? check_temp->action_temp1 Check check_stoi Stoichiometry? action_stoi1 Is additive < 1 eq.? check_stoi->action_stoi1 Check end Problem Resolved action_reagent1->check_base No action_reagent2 Add HOAt or OxymaPure (>1 eq.) action_reagent1->action_reagent2 Yes action_reagent2->check_base action_reagent3->check_base action_base1->check_temp No action_base2 Switch to NMM or Collidine action_base1->action_base2 Yes action_base2->check_temp action_temp1->check_stoi No action_temp2 Run reaction at 0°C or below action_temp1->action_temp2 Yes action_temp2->check_stoi action_stoi1->end No action_stoi2 Use 1-1.5 eq. of additive action_stoi1->action_stoi2 Yes action_stoi2->end

Caption: Troubleshooting Workflow for Unexpected Racemization.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Bond Coupling

This protocol is designed to minimize racemization when coupling N-protected this compound with an amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq.) and the additive (e.g., HOAt or OxymaPure, 1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes to pre-form the active ester.

  • Amine Addition: Add the amine component (1.1 eq.) to the reaction mixture, followed by the dropwise addition of a weak, sterically hindered base (e.g., NMM, 1.5 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or dilute HCl). Extract the product with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or SFC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a general guideline. The specific column and mobile phase must be optimized for the derivative being analyzed.

  • Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio must be optimized to achieve baseline separation of the enantiomers (e.g., 90:10 Hexane:IPA). A small amount of an additive like trifluoroacetic acid (TFA) (0.1%) may be required for acidic or basic analytes.

  • Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Calculation: Identify the two peaks corresponding to the enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).

Section 4: Data Summaries

Table 1: Influence of Coupling Reagents and Additives on Racemization
Coupling SystemReagent ClassTypical Racemization LevelKey Considerations
DIC / HOBt Carbodiimide + AdditiveLow to ModerateA standard, cost-effective method. Racemization can still occur with sensitive substrates.[3][5]
DIC / HOAt Carbodiimide + AdditiveLowHOAt is superior to HOBt in suppressing racemization due to the neighboring group effect of the pyridine nitrogen.[4]
HBTU Uronium SaltLowEffective, but can cause guanidinylation of the N-terminus if used in excess.[5] Based on HOBt.
HATU Uronium SaltVery LowGenerally considered one of the best reagents for difficult couplings and suppressing racemization.[3][6] Based on HOAt.
PyBOP Phosphonium SaltLowA non-toxic alternative to BOP. Very effective for solid-phase and solution-phase synthesis.[9]
DEPBT Phosphonium SaltVery LowHas shown remarkable resistance to racemization in challenging coupling scenarios.[3]
Table 2: Effect of Base Selection on Racemization
BaseAbbreviationpKa (approx.)Steric HindranceRacemization Potential
Triethylamine TEA10.7LowHigh
Diisopropylethylamine DIEA / Hünig's base10.7HighModerate to High
N-Methylmorpholine NMM7.4ModerateLow
2,4,6-Collidine TMP7.4HighVery Low

Data compiled from information in references[4].

References

Technical Support Center: Large-Scale Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and industrially viable method for synthesizing β-amino acids, such as this compound, is a variation of the Mannich reaction, often referred to as the Rodionov reaction. This one-pot synthesis involves the condensation of 3-bromobenzaldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in a suitable solvent like ethanol.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor during scale-up include:

  • Temperature: Exothermic reactions are possible, and maintaining a consistent temperature is crucial for reaction control and to minimize side-product formation.

  • Addition Rate: The rate of addition of reagents can impact local concentrations and heat generation.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer in large reactors.

  • Reaction Time: Monitoring the reaction for completion is necessary to optimize throughput and yield.

  • pH: The pH of the reaction mixture can influence the reactivity of the components and the solubility of the product.

Q3: What are the primary impurities I should expect in the crude product?

A3: Potential impurities include unreacted starting materials (3-bromobenzaldehyde, malonic acid), as well as side-products from competing reactions. One common byproduct is the corresponding cinnamic acid derivative, formed through a Knoevenagel condensation followed by decarboxylation.

Q4: How can I best purify the final product on a large scale?

A4: Purification on a large scale often involves crystallization. Due to the amphoteric nature of amino acids, the solubility of this compound is highly dependent on pH. Purification can be achieved by dissolving the crude product in an acidic or basic aqueous solution, performing extractions to remove neutral impurities, and then precipitating the product by adjusting the pH to its isoelectric point. The precipitated solid can then be filtered and washed with appropriate solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Sub-optimal stoichiometry.Ensure that the molar ratios of the reactants are correct. A slight excess of malonic acid and ammonium acetate may be beneficial.
Product loss during workup.Optimize the pH for precipitation to maximize the recovery of the amino acid. Ensure efficient filtration and washing of the product.
Formation of Side-Products High reaction temperature.Maintain a controlled temperature throughout the reaction. High temperatures can favor the formation of cinnamic acid derivatives.
Incorrect pH.The pH of the reaction mixture can influence the rates of competing reactions. Ensure the pH is within the optimal range for the desired transformation.
Difficult Filtration Fine particle size of the precipitate.Control the precipitation process by adjusting the rate of pH change and the temperature. A slower precipitation can lead to larger crystals that are easier to filter.
Product Discoloration Presence of colored impurities.Treat the solution with activated carbon before precipitation to remove colored impurities.
Degradation of starting materials or product.Ensure that the starting materials are of high purity and that the reaction is carried out under an inert atmosphere if necessary to prevent oxidative degradation.

Experimental Protocols

Representative Large-Scale Synthesis of this compound
  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling to 0-5°C can increase the initial precipitation.

  • Isolation of Crude Product: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials and soluble impurities. Dry the crude product under vacuum.

  • Purification:

    • Dissolve the crude product in an aqueous solution of sodium hydroxide (adjusting the pH to >10).

    • Wash the aqueous solution with a suitable organic solvent (e.g., methyl tert-butyl ether) to remove any neutral organic impurities.

    • Slowly add hydrochloric acid to the aqueous layer to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7), causing the purified product to precipitate.

    • Filter the purified product, wash with deionized water, and then with a water-miscible solvent like ethanol or acetone. . Dry the final product under vacuum at 40-50°C.

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes
ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (50kg)
3-bromobenzaldehyde 10 g1 kg50 kg
Malonic Acid 6.2 g (1.1 eq)620 g (1.1 eq)31 kg (1.1 eq)
Ammonium Acetate 6.3 g (1.5 eq)630 g (1.5 eq)31.5 kg (1.5 eq)
Ethanol 100 mL10 L500 L
Reaction Time 8 hours10 hours12 hours
Crude Yield 75%72%70%
Purity after Crystallization >98%>98%>98%
Overall Yield 65%62%60%

Visualizations

Synthesis_Pathway 3-bromobenzaldehyde 3-bromobenzaldehyde Intermediate Iminium Intermediate + Enolate 3-bromobenzaldehyde->Intermediate + NH4OAc Malonic_Acid Malonic_Acid Malonic_Acid->Intermediate Enolization Ammonium_Acetate Ammonium_Acetate Product This compound Intermediate->Product Mannich Reaction & Decarboxylation

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Charge_Reactants Charge Reactants (Aldehyde, Malonic Acid, NH4OAc, EtOH) Heat_to_Reflux Heat to Reflux (78-80°C) Charge_Reactants->Heat_to_Reflux Reaction_Monitoring Monitor Reaction (HPLC/TLC) Heat_to_Reflux->Reaction_Monitoring Cool_Down Cool to 0-5°C Reaction_Monitoring->Cool_Down Filter_Crude Filter Crude Product Cool_Down->Filter_Crude Wash_Crude Wash with Cold EtOH Filter_Crude->Wash_Crude Dry_Crude Dry Crude Product Wash_Crude->Dry_Crude Dissolve_in_Base Dissolve in aq. NaOH Dry_Crude->Dissolve_in_Base Organic_Wash Wash with Org. Solvent Dissolve_in_Base->Organic_Wash Precipitate_with_Acid Precipitate (adjust pH) Organic_Wash->Precipitate_with_Acid Filter_Pure Filter Pure Product Precipitate_with_Acid->Filter_Pure Wash_Pure Wash with H2O, EtOH Filter_Pure->Wash_Pure Dry_Final Dry Final Product Wash_Pure->Dry_Final

Caption: Large-scale synthesis and purification workflow.

Technical Support Center: Managing the Removal of Boc Protecting Groups from 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-Amino-3-(3-bromophenyl)propanoic acid. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Boc deprotection of this compound, offering potential causes and solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions like TFA in DCM. What could be the cause and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) might be too low to efficiently cleave the Boc group.[1][2]

  • Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0 °C, can significantly reduce the reaction rate.[1]

  • Steric Hindrance: While less common for this substrate, significant steric bulk around the protected amine can necessitate more forceful conditions.[3]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a short period might be effective, assuming the substrate is stable under these conditions.[1]

  • Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][4][5]

Issue 2: Formation of Side Products

Question: I am observing byproducts in my reaction mixture. What are the likely side reactions and how can I prevent them?

Answer: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated upon cleavage of the Boc group.[1][6][7] For this compound, the electron-rich aromatic ring is susceptible to this tert-butylation.

Recommended Solutions:

  • Use Scavengers: The most effective method to prevent tert-butylation is to add a scavenger to the reaction mixture.[1][7] These molecules act as traps for the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIPS)[1]

    • Thioanisole

    • Water[1]

Issue 3: Degradation of the Product

Question: My desired product appears to be degrading under the deprotection conditions. What are my options?

Answer: Strong acids like TFA or HCl can sometimes lead to the degradation of sensitive molecules.[1][8] In such cases, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][9]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) can be effective, often under milder conditions.[1][9]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like water may be sufficient to effect deprotection without the need for acid.[1][8]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q2: What is the mechanism of acid-catalyzed Boc deprotection?

A2: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid.[10] This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate.[10] The unstable carbamic acid then decomposes, releasing carbon dioxide and the free amine.[10]

Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A3: Yes, thermal deprotection in boiling water is considered a green method as it avoids the use of strong acids and organic solvents.[8][11]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection.

Method/ReagentSolventTemperatureTimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 h>90%[12]
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature1 - 4 hHigh[1][4]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureUp to 3 daysHigh[1][9]
Oxalyl Chloride/MethanolMethanolRoom Temperature1 - 4 h>70%[8][13]
Thermal (Boiling Water)Water100 °C10 min - 2 hQuantitative[8]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the Boc-protected this compound (1 equivalent) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[7]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dissolve the Boc-protected this compound (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Protocol 3: Milder Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (10 mL).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Visualizations

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of This compound check_completion Is the reaction complete? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_byproducts Are there byproducts? check_completion->check_byproducts Yes solution1 Increase Acid Conc./Temp. or Switch to HCl/Dioxane incomplete_reaction->solution1 solution1->check_completion byproducts_present Byproducts Observed (tert-butylation) check_byproducts->byproducts_present Yes check_degradation Is the product degrading? check_byproducts->check_degradation No solution2 Add Scavengers (e.g., TIPS, Thioanisole) byproducts_present->solution2 solution2->start degradation_present Product Degradation check_degradation->degradation_present Yes end Successful Deprotection check_degradation->end No solution3 Use Milder Conditions (e.g., ZnBr2, Thermal) degradation_present->solution3 solution3->start

Caption: Troubleshooting workflow for Boc deprotection.

Boc_Deprotection_Mechanism boc_amine Boc-Protected Amine protonated_boc Protonated Boc-Amine boc_amine->protonated_boc acid H+ acid->protonated_boc tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation carbamic_acid Carbamic Acid protonated_boc->carbamic_acid scavenger Scavenger tbutyl_cation->scavenger co2 CO2 carbamic_acid->co2 free_amine Free Amine carbamic_acid->free_amine trapped_cation Trapped Cation scavenger->trapped_cation

References

Technical Support Center: Stereoselectivity in Reactions of 3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-(3-bromophenyl)propanoic acid and encountering challenges with stereoselectivity. The following information is based on established principles of solvent effects in stereoselective synthesis.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Enantioselectivity

When reactions involving this compound or its derivatives yield a nearly racemic or non-selective mixture of stereoisomers, the choice of solvent is a critical parameter to investigate.

Possible Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent can significantly influence the energy of transition states leading to different stereoisomers.[1][2] Non-polar solvents may favor less polar transition states, while polar solvents can stabilize more polar or ionic transition states.

    • Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., from non-polar hexane to polar aprotic acetonitrile to polar protic ethanol).

  • Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact with reactants, catalysts, or intermediates, thereby altering the steric and electronic environment of the reaction center.[3][4][5]

    • Troubleshooting Step: Compare results from reactions in protic solvents (e.g., methanol, water) versus aprotic solvents (e.g., THF, DCM). Polar aprotic solvents are often favored in S\textsubscript{N}2 reactions as they do not solvate the nucleophile as strongly as protic solvents.[6][7][8]

  • Coordinating Ability: Solvents with coordinating atoms (e.g., ethers, DMF) can interact with metal catalysts or Lewis acids, potentially altering their catalytic activity and selectivity.

    • Troubleshooting Step: If using a metal catalyst, evaluate solvents with different coordinating abilities to optimize the catalyst's performance.

Illustrative Data on Solvent Screening:

The following table presents hypothetical data from a generic asymmetric reduction of a precursor to this compound, illustrating the impact of solvent choice on diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

SolventDielectric Constant (ε)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
Toluene2.46570
Dichloromethane (DCM)9.17885
Tetrahydrofuran (THF)7.68592
Acetonitrile (MeCN)37.55060
Methanol (MeOH)32.73045
Issue 2: Inconsistent Stereoselectivity Between Batches

Variability in stereochemical outcomes across different experimental runs can often be traced back to subtle changes in reaction conditions, with solvent quality being a primary suspect.

Possible Causes and Solutions:

  • Solvent Purity: Trace amounts of water or other impurities in the solvent can have a profound effect on certain stereoselective reactions, particularly those involving sensitive catalysts or intermediates.

    • Troubleshooting Step: Ensure the use of high-purity, anhydrous solvents. Consider using freshly distilled solvents or solvents from a recently opened bottle.

  • Reaction Temperature: The influence of the solvent on stereoselectivity can be temperature-dependent.[1]

    • Troubleshooting Step: Maintain strict temperature control throughout the reaction. Investigate the effect of running the reaction at lower temperatures, which often enhances selectivity.

  • Concentration: The concentration of reactants can sometimes influence the aggregation state of catalysts or intermediates, which in turn can be affected by the solvent.

    • Troubleshooting Step: Standardize the concentration of all reactants across all experiments.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the stereochemical outcome of my reaction?

A1: Solvent polarity can differentially stabilize the transition states leading to different stereoisomers.[1][2] For reactions that proceed through a polar or charged transition state, a more polar solvent will lower the energy of that transition state, potentially accelerating the reaction pathway that leads to a specific stereoisomer. Conversely, a non-polar solvent may favor a less polar transition state, leading to a different stereochemical outcome.

Q2: What is the difference between a protic and an aprotic solvent, and how does this choice impact stereoselectivity?

A2: Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.[6][7][8] Examples include water, methanol, and ethanol. Aprotic solvents lack this capability. Examples include THF, DMF, and acetone. In reactions where a charged nucleophile or intermediate is involved, protic solvents can form a solvent shell around it through hydrogen bonding, which can sterically hinder its approach to the electrophile and potentially decrease stereoselectivity.[8] Aprotic solvents do not form such strong hydrogen bonds, leaving the nucleophile more "naked" and reactive, which can lead to higher selectivity.[8]

Q3: Can the solvent interact with my chiral catalyst?

A3: Yes, the solvent can and often does interact with chiral catalysts. Coordinating solvents can bind to the metal center of a catalyst, altering its electronic properties and the steric environment around the active site. This can either enhance or diminish the stereocontrol exerted by the catalyst. It is often necessary to screen a variety of solvents to find the optimal one for a given catalyst system.

Q4: My reaction is not giving the expected stereoisomer. What role could the solvent be playing?

A4: If you are not obtaining the expected stereoisomer, the solvent may be influencing the reaction mechanism or the preferred transition state geometry. For example, the solvent can affect the conformational equilibrium of the substrate or catalyst. It can also play a direct role in the transition state, for instance, by stabilizing a particular charge distribution. Consider that different solute-solvent clusters can be the actual reactive species in solution.[2] A systematic screening of solvents with different properties is the most effective way to troubleshoot this issue.

Experimental Protocols

General Protocol for Solvent Screening in Asymmetric Synthesis:

This protocol provides a general framework for systematically evaluating the effect of different solvents on the stereoselectivity of a reaction.

  • Reactant Preparation: Prepare a stock solution of the starting material for the synthesis of this compound and any necessary reagents in a suitable, inert solvent.

  • Reaction Setup: In parallel reaction vessels, add the chiral catalyst and any additives.

  • Solvent Addition: To each vessel, add a different, anhydrous solvent to be tested.

  • Initiation: Add the stock solution of the starting material and reagents to each reaction vessel simultaneously, if possible, to ensure consistent reaction times.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reactions and perform a standardized workup procedure for all samples.

  • Analysis: Purify the product from each reaction and determine the diastereomeric and/or enantiomeric excess using an appropriate chiral analytical technique (e.g., chiral HPLC, NMR with a chiral shift reagent).

Visualizations

Solvent_Effects_on_Stereoselectivity cluster_solvent_properties Solvent Properties cluster_reaction_components Reaction Components Polarity Polarity Transition_State Transition State Stability Polarity->Transition_State stabilizes polar TS H_Bonding Hydrogen Bonding H_Bonding->Transition_State steric hindrance Reactant_Solvation Reactant Solvation H_Bonding->Reactant_Solvation solvates nucleophiles Coordinating_Ability Coordinating Ability Catalyst_Activity Catalyst Activity/Conformation Coordinating_Ability->Catalyst_Activity modifies catalyst Stereochemical_Outcome Stereochemical Outcome (d.e. / e.e.) Transition_State->Stereochemical_Outcome Catalyst_Activity->Stereochemical_Outcome Reactant_Solvation->Stereochemical_Outcome

Caption: Influence of solvent properties on stereochemical outcome.

Troubleshooting_Workflow Start Poor Stereoselectivity Observed Solvent_Screen Perform Solvent Screen (Vary Polarity & H-Bonding) Start->Solvent_Screen Check_Purity Verify Solvent Purity (Anhydrous Conditions) Solvent_Screen->Check_Purity No Improvement Analysis Analyze Stereochemical Ratio (Chiral HPLC/NMR) Solvent_Screen->Analysis Improvement Temp_Control Optimize Reaction Temperature Check_Purity->Temp_Control Purity Confirmed Temp_Control->Analysis Analysis->Solvent_Screen Further Optimization Needed Success Optimized Stereoselectivity Analysis->Success Desired Selectivity

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for 3-Amino-3-(3-bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the enantiomeric separation of chiral molecules is a critical step. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-Amino-3-(3-bromophenyl)propanoic acid enantiomers. The information presented is based on established methods for similar compounds, particularly β-amino acids and their derivatives.

Introduction to Chiral Separation of β-Amino Acids

This compound is a β-amino acid, a class of compounds that are important intermediates in the synthesis of various pharmaceuticals.[1] Due to the presence of a chiral center, it exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are often required by regulatory agencies.[2] Chiral HPLC is a widely used technique for this purpose, primarily through the use of chiral stationary phases (CSPs).[3] The selection of an appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method.[3]

Comparison of Potential Chiral Stationary Phases (CSPs)

Based on the literature for the separation of β-amino acids and similar aromatic amino acids, several types of CSPs are promising candidates for the resolution of this compound enantiomers. The table below compares these CSPs and their typical operating conditions.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential Advantages for this compoundTypical Mobile Phase Systems
Pirkle-type (e.g., (R,R) Whelk-O1) π-π interactions, hydrogen bonding, dipole-dipole interactions.[4]Proven success with a structurally very similar compound, β-amino-β-(4-bromophenyl) propionic acid.[1] Good for compounds with aromatic rings.Normal Phase: n-hexane/ethanol/trifluoroacetic acid (TFA)/iso-propyl amine.[1]
Macrocyclic Glycopeptide (e.g., Chirobiotic T) Inclusion complexation, hydrogen bonding, ionic interactions.[5][6]Broad selectivity for amino acids and their derivatives.[5][7] Can be used in multiple modes (reversed-phase, normal-phase, polar organic).[6]Reversed-Phase: Water/Methanol/Formic Acid.[6] Polar Organic: Methanol/Acetonitrile with acidic/basic modifiers.[8]
Zwitterionic (e.g., CHIRALPAK ZWIX) Ion-exchange and hydrophilic interactions.[9]Specifically designed for the separation of ampholytic compounds like free amino acids.[9]Methanol/Acetonitrile with volatile acids and bases (e.g., acetic acid and triethylamine).[10]
Crown Ether (e.g., Crownpak CR(+)) Host-guest complexation with the primary amine group.[11][12]Effective for the separation of compounds with primary amine groups, such as β-amino acids.[12]Aqueous acidic mobile phases (e.g., perchloric acid solution).[11]

Experimental Protocols

Below are detailed starting protocols for method development using the most promising CSPs. Optimization will likely be required for baseline separation of this compound enantiomers.

Method 1: Pirkle-type CSP (Based on a similar compound)

This protocol is adapted from a validated method for β-amino-β-(4-bromophenyl) propionic acid.[1]

  • Column: (R,R) Whelk-O1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid (TFA) / iso-propyl amine (a typical starting ratio could be 90:10:0.1:0.05 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of hexane and ethanol.

Method 2: Macrocyclic Glycopeptide CSP

This protocol is a general starting point for amino acid separations on a Chirobiotic T column.[6]

  • Column: Chirobiotic T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Water / Methanol / Formic Acid (a typical starting ratio could be 30:70:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a water/methanol mixture.

Method 3: Zwitterionic CSP

This protocol is based on general recommendations for separating free amino acids on a ZWIX phase.[9][10]

  • Column: CHIRALPAK ZWIX(+), 3 µm, 150 x 3.0 mm

  • Mobile Phase: Methanol / Acetonitrile (50:50 v/v) containing 50 mM acetic acid and 25 mM triethylamine

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or LC-MS

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method Development Workflow

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a typical workflow.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (this compound) Select_CSPs Select Diverse CSPs (Pirkle, Macrocyclic, Zwitterionic) Start->Select_CSPs Screen_Modes Screen in Multiple Modes (NP, RP, Polar Organic) Select_CSPs->Screen_Modes Initial_Run Perform Initial Runs Screen_Modes->Initial_Run Evaluate Evaluate Results (Retention, Resolution) Initial_Run->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Partial or No Separation Check_Resolution Resolution > 1.5? Evaluate->Check_Resolution Good Separation Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Optimize_Conditions->Check_Resolution Check_Resolution->Optimize_MP No Validation Method Validation (ICH Guidelines) Check_Resolution->Validation Yes Final_Method Final Analytical Method Validation->Final_Method

Caption: A workflow for chiral HPLC method development.

Indirect Separation as an Alternative

If direct separation on a CSP is unsuccessful, an alternative approach is indirect separation. This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[13] A common CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[12][13]

Protocol for Indirect Separation using Marfey's Reagent
  • Derivatization:

    • Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate.[13]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[13]

    • Incubate the mixture at 40 °C for 1 hour.[13]

    • Cool and neutralize with 100 µL of 2 M HCl.[13]

    • Dilute the sample with the mobile phase for HPLC analysis.[13]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV at 340 nm.[13]

Conclusion

Developing a chiral HPLC method for this compound can be approached systematically. A screening of different types of CSPs, particularly Pirkle-type, macrocyclic glycopeptide, and zwitterionic phases, is recommended. The provided experimental protocols offer excellent starting points for method development. The logical workflow presented can guide the researcher through the screening, optimization, and validation phases. Should direct methods prove challenging, indirect separation via derivatization provides a reliable alternative.

References

Determining the Absolute Configuration of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comparative overview of key analytical techniques for elucidating the stereochemistry of 3-Amino-3-(3-bromophenyl)propanoic acid, a chiral β-amino acid. We will explore the application of Chiral High-Performance Liquid Chromatography (HPLC) and Vibrational Circular Dichroism (VCD) spectroscopy, presenting experimental data and protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of method for determining absolute configuration depends on factors such as sample availability, the presence of chromophores, the ability to form high-quality crystals, and access to specialized instrumentation. Below is a summary of two powerful techniques applicable to this compound.

Method Principle Sample Requirements Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Small amount of sample in solution.High sensitivity, suitable for quantitative analysis of enantiomeric purity, well-established technique.Requires a suitable chiral stationary phase, method development can be time-consuming, does not directly provide the absolute configuration without a known standard.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Sample in solution (typically a few milligrams).Provides the absolute configuration without the need for crystallization or reference standards, sensitive to solution-state conformation.Requires specialized instrumentation, interpretation of spectra relies on quantum chemical calculations.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: (R, R) Whelk-01 column.[1]

  • Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (95:5:0.1:0.025 v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[1]

  • Sample Concentration: 1.0 mg/mL in a diluent of Ethanol:TFA (100:1).[1]

  • Injection Volume: 10 µL.[1]

Expected Results for the Analog (β-amino-β-(4-bromophenyl) propionic acid): [1]

EnantiomerRetention Time (min)Resolution (Rs)
R-enantiomer~18.0> 2.5
S-enantiomer~22.5> 2.5

Note: The elution order of the enantiomers of this compound on this stationary phase would need to be confirmed with a standard of known configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[2][3][4] The experimental VCD spectrum of an unknown enantiomer is compared with the computationally predicted spectrum for a specific configuration (e.g., R). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the enantiomerically pure this compound in a suitable solvent (e.g., deuterated chloroform, DMSO-d6) to a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the R-enantiomer of the molecule.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer. If the signs and relative intensities of the major VCD bands match, the sample has the R-configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the S-configuration.

Expected Outcome:

A successful VCD analysis will provide a definitive assignment of the absolute configuration (R or S) of the this compound enantiomer without the need for a reference standard. The presence of the bromine atom can be advantageous for computational accuracy.

Workflow and Decision Making

The selection of an appropriate method for determining the absolute configuration can be guided by a logical workflow.

G Workflow for Absolute Configuration Determination start Start: Chiral Molecule (this compound) check_standard Is an enantiomerically pure standard of known configuration available? start->check_standard hplc Chiral HPLC check_standard->hplc Yes vcd Vibrational Circular Dichroism (VCD) check_standard->vcd No end Absolute Configuration Determined hplc->end vcd->end Successful Analysis check_crystal Can high-quality single crystals be grown? vcd->check_crystal VCD inconclusive or unavailable xray X-ray Crystallography xray->end check_crystal->vcd No, try VCD again with different solvent/derivatization check_crystal->xray Yes

Caption: A decision-making workflow for selecting a method to determine the absolute configuration.

Signaling Pathway Analogy for Method Selection

While not a biological signaling pathway, the process of selecting an analytical method can be visualized in a similar manner, with decision points leading to a final outcome.

G Method Selection Pathway cluster_0 Initial Assessment cluster_1 Primary Methods cluster_2 Confirmatory/Alternative Method Sample Enantiomerically Pure Sample Purity Determine Enantiomeric Purity Sample->Purity VCD VCD Analysis Purity->VCD No crystal/direct method desired XRay Crystallization & X-ray Purity->XRay Crystallizable solid Chiral_HPLC Chiral HPLC with Standard Purity->Chiral_HPLC Known standard available Absolute_Configuration Absolute Configuration Assigned VCD->Absolute_Configuration Successful correlation XRay->Absolute_Configuration Successful structure solution Chiral_HPLC->Absolute_Configuration Retention time match

Caption: A conceptual pathway illustrating the selection of a primary method for absolute configuration determination.

References

Comparative Analysis of (R) and (S) Enantiomers of 3-Amino-3-(3-bromophenyl)propanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the direct comparative analysis of the biological activities of the (R) and (S) enantiomers of 3-Amino-3-(3-bromophenyl)propanoic acid. While the separate enantiomers are recognized as valuable building blocks in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting neurological disorders, head-to-head comparisons of their pharmacological effects are not documented in accessible research.

The significance of stereochemistry in drug action is a well-established principle in pharmacology. The spatial arrangement of atoms in a chiral molecule can lead to profound differences in the interaction with biological targets such as receptors and enzymes, which are themselves chiral. This can result in one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for undesirable side effects.

For many structurally related β-amino acids and other chiral molecules, the literature provides extensive examples of such stereospecificity. For instance, the biological activity of various β-phenylalanine derivatives is often dependent on their stereochemistry, influencing their efficacy as enzyme inhibitors or receptor ligands. However, specific experimental data detailing the differential biological activities of the (R) and (S) enantiomers of this compound remains elusive.

Data Presentation

Due to the absence of quantitative experimental data from comparative studies, a data table summarizing the biological activities of the (R) and (S) enantiomers of this compound cannot be constructed at this time.

Experimental Protocols

Detailed experimental methodologies for key experiments comparing the enantiomers are not available as no such studies have been identified in the public domain. A general approach to such a comparative analysis would typically involve the following experimental workflows:

Workflow for Comparative Biological Activity Assessment

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis A Synthesis and purification of (R)-3-Amino-3-(3-bromophenyl)propanoic acid C Receptor Binding Assays (e.g., GABA, Glutamate receptors) A->C D Enzyme Inhibition Assays (e.g., GABA-T) A->D E Cell-based Functional Assays (e.g., Neuronal activity) A->E F Animal Models of Neurological Disorders A->F G Pharmacokinetic Profiling (ADME) A->G H Toxicology Assessment A->H B Synthesis and purification of (S)-3-Amino-3-(3-bromophenyl)propanoic acid B->C B->D B->E B->F B->G B->H I Determination of Potency (IC50, EC50, Ki) C->I D->I J Comparison of Efficacy E->J F->J K Statistical Analysis G->K H->K

Caption: Generalized workflow for the comparative analysis of enantiomers.

Signaling Pathways

Without specific biological targets identified for the individual enantiomers of this compound, a diagram of a specific signaling pathway they modulate cannot be accurately generated. Based on the general application of related compounds in neuroscience, a hypothetical interaction with the GABAergic signaling pathway is plausible. The following diagram illustrates a simplified GABAergic synapse, which could be a potential target for investigation.

Hypothetical Target: GABAergic Synapse

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle produces GABA GABA_R GABAA Receptor (Potential Target for Enantiomers) GABA_vesicle->GABA_R releases GABA into synapse Cl_channel Cl- Influx GABA_R->Cl_channel activates GABA_transporter GABA Transporter (GAT) GABA_R->GABA_transporter GABA reuptake Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization leads to GABA_T GABA-T GABA_transporter->GABA_T GABA metabolism by SSA Succinic Semialdehyde GABA_T->SSA

Caption: Simplified diagram of a GABAergic synapse.

comparing the reactivity of 3-Amino-3-(3-bromophenyl)propanoic acid with other halogenated beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 3-Amino-3-(3-bromophenyl)propanoic acid and its halogenated analogs, specifically the fluoro, chloro, and iodo derivatives. Due to a lack of direct comparative experimental studies in the public domain, this guide is based on established principles of organic chemistry, including the electronic and steric effects of halogens on reaction kinetics. The information presented herein is intended to guide researchers in designing experiments and predicting reactivity trends in their work with these compounds.

Introduction

Halogenated β-amino acids are important building blocks in medicinal chemistry and drug development. The nature of the halogen substituent on the phenyl ring can significantly influence the molecule's physicochemical properties and reactivity, thereby affecting its biological activity and suitability for various synthetic transformations. Understanding the relative reactivity of these analogs is crucial for optimizing reaction conditions and predicting the outcomes of synthetic routes.

This guide focuses on a hypothetical comparative study of the intramolecular cyclization of 3-Amino-3-(3-halogenophenyl)propanoic acids to their corresponding β-lactams, a common transformation for β-amino acids. The predicted reactivity is based on the electronic effects of the halogen substituents.

Physicochemical Properties of 3-Amino-3-(3-halogenophenyl)propanoic Acids

A summary of the key physicochemical properties of the compared compounds is presented in the table below. These properties can influence solubility, crystal packing, and bioavailability.

Property3-Amino-3-(3-fluorophenyl)propanoic acid3-Amino-3-(3-chlorophenyl)propanoic acidThis compound3-Amino-3-(3-iodophenyl)propanoic acid
Molecular Formula C₉H₁₀FNO₂C₉H₁₀ClNO₂C₉H₁₀BrNO₂C₉H₁₀INO₂
Molecular Weight ( g/mol ) 183.18199.63244.08291.08
General Reactivity Trend The reactivity of aryl halides can be influenced by the nature of the reaction. In nucleophilic aromatic substitution (SNAc) reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order is typically F > Cl > Br > I due to the strong electron-withdrawing inductive effect of fluorine. However, in reactions where the carbon-halogen bond cleavage is the rate-determining step, the order is I > Br > Cl > F, reflecting the bond strength (C-I is the weakest).

Comparative Reactivity in β-Lactam Formation

The intramolecular cyclization of a 3-amino-3-arylpropanoic acid to a β-lactam involves the nucleophilic attack of the amino group on the activated carboxylic acid. The reactivity of this process is influenced by the electronic effects of the substituent on the phenyl ring.

Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

A more electron-withdrawing substituent on the phenyl ring will increase the acidity of the carboxylic acid, making it more susceptible to activation and subsequent nucleophilic attack. Therefore, the rate of cyclization is expected to follow the trend of the inductive effect of the halogen.

Hypothetical Reactivity Data:

CompoundHalogen SubstituentPredicted Relative Rate of Cyclization
3-Amino-3-(3-fluorophenyl)propanoic acidFluoro++++ (Fastest)
3-Amino-3-(3-chlorophenyl)propanoic acidChloro+++
This compoundBromo++
3-Amino-3-(3-iodophenyl)propanoic acidIodo+ (Slowest)

Experimental Protocols

The following is a proposed experimental protocol for a comparative study of the cyclization of 3-Amino-3-(3-halogenophenyl)propanoic acids.

Objective: To compare the relative rates of β-lactam formation from 3-Amino-3-(3-fluorophenyl)propanoic acid, 3-Amino-3-(3-chlorophenyl)propanoic acid, this compound, and 3-Amino-3-(3-iodophenyl)propanoic acid.

Materials:

  • 3-Amino-3-(3-fluorophenyl)propanoic acid

  • 3-Amino-3-(3-chlorophenyl)propanoic acid

  • This compound

  • 3-Amino-3-(3-iodophenyl)propanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Activation of the Carboxylic Acid: In separate, dry round-bottom flasks, dissolve equimolar amounts of each halogenated β-amino acid, EDC, and NHS in anhydrous DCM. Stir the reactions at room temperature for 1 hour to form the NHS-activated esters.

  • Cyclization: To each reaction mixture, add an equimolar amount of TEA to neutralize any acid and facilitate the intramolecular nucleophilic attack.

  • Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by HPLC. The disappearance of the starting material and the appearance of the β-lactam product should be quantified.

  • Data Analysis: Plot the concentration of the β-lactam product versus time for each reaction. The initial rate of each reaction can be determined from the slope of the curve at the beginning of the reaction. The relative rates can then be compared.

  • Product Characterization: Upon completion of the reactions, purify the β-lactam products by column chromatography and characterize them by NMR spectroscopy and mass spectrometry to confirm their structures.

Visualizations

Experimental Workflow for Reactivity Comparison

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Outcome A Dissolve Halogenated β-Amino Acid, EDC, NHS in DCM B Stir for 1h at RT (Activation) A->B C Add Triethylamine (Cyclization) B->C D Monitor by HPLC at Regular Intervals C->D E Plot [Product] vs. Time D->E F Determine Initial Rates E->F G Compare Relative Reactivity F->G

Caption: Workflow for comparing the reactivity of halogenated β-amino acids in β-lactam formation.

Signaling Pathway Involvement

β-Alanine, the parent compound of the molecules discussed, and its derivatives are known to interact with GABA receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system. The halogenated phenylpropanoic acids may exhibit modulatory effects on these receptors.

G cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 Cellular Response Ligand β-Amino Acid Derivative (e.g., Halogenated Analog) Receptor GABA-A Receptor Ligand->Receptor Binds to Conformation Conformational Change Receptor->Conformation Channel Ion Channel Opening (Cl⁻ Influx) Conformation->Channel Hyperpolarization Membrane Hyperpolarization Channel->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of a β-amino acid derivative acting on a GABA-A receptor.

Conclusion

While direct experimental data is lacking, a theoretical comparison based on the electronic properties of halogens suggests that the reactivity of 3-Amino-3-(3-halogenophenyl)propanoic acids in intramolecular cyclization to form β-lactams would follow the order: Fluoro > Chloro > Bromo > Iodo. This is attributed to the dominant electron-withdrawing inductive effect of the halogens, which increases the electrophilicity of the carboxylic acid carbon. The provided experimental protocol offers a framework for researchers to validate this hypothesis and quantify the reactivity differences. Furthermore, the potential interaction of these compounds with GABA receptors highlights their relevance in neuroscience and drug discovery.

Unveiling the Molecular Architecture: A Comparative NMR Analysis for the Structural Confirmation of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 3-Amino-3-(3-bromophenyl)propanoic acid. Through a comparative approach, this guide leverages predicted spectral data alongside experimental data of analogous compounds to facilitate the structural confirmation of this molecule, a key component in various research and development endeavors.

The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, stands as an unparalleled tool for mapping molecular frameworks. This guide presents a detailed spectral analysis of this compound, offering a robust methodology for its structural verification.

Comparative Spectral Data Analysis

To facilitate a clear and objective comparison, the predicted ¹H and ¹³C NMR spectral data for this compound are presented alongside the experimental data for structurally related compounds: 3-(3-bromophenyl)propanoic acid, 3-phenylpropanoic acid, and propanoic acid. This comparative framework allows for the systematic assignment of resonances and the identification of key structural motifs.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound H-2', H-6'7.4 - 7.6-m2H-
H-4', H-5'7.2 - 7.4-m2H-
CH (benzylic)4.2 - 4.4-t1H~7-8
CH₂2.7 - 2.9-d2H~7-8
NH₂2.0 - 4.0 (broad)-s (br)2H-
COOH10.0 - 12.0 (broad)-s (br)1H-
3-(3-bromophenyl)propanoic acid Aromatic H-7.1 - 7.4m4H-
CH₂ (benzylic)-2.95t2H7.6
CH₂ (carboxyl)-2.68t2H7.6
3-Phenylpropanoic acid Aromatic H-7.17 - 7.34[1]m5H-
CH₂ (benzylic)-2.97[1]t2H7.8
CH₂ (carboxyl)-2.69[1]t2H7.8
Propanoic acid CH₃-1.16[2]t3H7.6
CH₂-2.38[2]q2H7.6
COOH-11.7 (broad)[2]s (br)1H-

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound C=O175 - 178-
C-1' (C-Br)122 - 124-
C-3'142 - 144-
C-2', C-4', C-5', C-6'125 - 132-
CH (benzylic)55 - 60-
CH₂40 - 45-
3-(3-bromophenyl)propanoic acid C=O-~178
Aromatic C-~122-143
CH₂ (benzylic)-~35
CH₂ (carboxyl)-~30
3-Phenylpropanoic acid C=O-179.04
C-ipso-140.18
Aromatic C-126.27, 128.24, 128.56
CH₂ (benzylic)-35.59
CH₂ (carboxyl)-30.49
Propanoic acid C=O-187.75[3]
CH₂-33.42[3]
CH₃-12.89[3]

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (this compound) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • A standard single-pulse experiment is used.

  • Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired on the same spectrometer.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 200-220 ppm) is required.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • Chemical shifts are referenced to the deuterated solvent signal.

Workflow for Structural Confirmation

The logical flow of confirming a chemical structure using NMR spectroscopy is a systematic process, as illustrated in the following diagram.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_confirmation Structural Confirmation Sample Test Compound (this compound) Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrum Spectrometer->C13_NMR Chemical_Shift Chemical Shift Analysis H1_NMR->Chemical_Shift Integration Integration Analysis H1_NMR->Integration Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->Chemical_Shift Comparison Comparison with Predicted and Analog Data Chemical_Shift->Comparison Integration->Comparison Coupling->Comparison Proposed_Structure Proposed Structure Proposed_Structure->Comparison Confirmed_Structure Confirmed Structure Comparison->Confirmed_Structure

Caption: Workflow for NMR-based structural confirmation.

By following the outlined experimental protocols and leveraging the comparative spectral data and the logical workflow, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings.

References

mass spectrometry fragmentation pattern of 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the analytical characterization of 3-Amino-3-(3-bromophenyl)propanoic acid, with a focus on its mass spectrometry fragmentation pattern, is presented for researchers, scientists, and professionals in drug development. This guide outlines a proposed fragmentation pathway and compares mass spectrometry with other analytical techniques, providing supporting experimental protocols.

Mass Spectrometry Fragmentation Analysis

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pattern can be proposed based on the known behavior of similar compounds, such as amino acids and halogenated aromatic molecules. The molecular weight of this compound (C9H10BrNO2) is approximately 244.09 g/mol . Due to the presence of a bromine atom, the molecular ion peak in a mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern in a roughly 1:1 ratio, corresponding to the 79Br and 81Br isotopes.[1][2][3]

Proposed Fragmentation Pathway:

The fragmentation of this compound is likely initiated by the loss of small, stable molecules. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).[4][5] Based on general fragmentation principles and data from similar compounds, the following key fragments are anticipated:

  • Loss of the carboxyl group (-COOH, 45 Da): This would lead to fragment ions at m/z 199/201.

  • Loss of ammonia (-NH₃, 17 Da): This would result in fragment ions at m/z 227/229.

  • Formation of a benzylic cation: Cleavage of the bond between the chiral carbon and the adjacent CH₂ group would be a significant fragmentation pathway. This would lead to a stable benzylic cation containing the bromophenyl group. The resulting fragment ions would appear at m/z 184/186. This aligns with the limited GC-MS data available on PubChem for this compound.[6]

  • Further fragmentation: The bromophenyl cation (m/z 156/158) could further fragment by losing the bromine atom to yield a phenyl cation at m/z 77.

The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway M [C9H10BrNO2]+• m/z 244/246 F1 [C8H10BrN]+• m/z 199/201 M->F1 - COOH F2 [C9H7BrO2]+• m/z 227/229 M->F2 - NH3 F3 [C7H7BrN]+• m/z 184/186 M->F3 - CH2COOH F6 [C8H8Br]+ m/z 183/185 M->F6 - NH2COOH F4 [C6H4Br]+ m/z 156/158 F3->F4 - C2H3N F5 [C6H5]+ m/z 77 F4->F5 - Br

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Comparison of Analytical Methods

The characterization of this compound can be accomplished using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or enantiomeric separation.

Analytical Technique Sample Preparation Information Obtained Advantages Limitations
GC-MS Derivatization (e.g., silylation or esterification/acylation) is required to increase volatility.[2][3][7]Molecular weight, fragmentation pattern, structural information, and quantification.High sensitivity and resolution, provides detailed structural information.Requires derivatization, which can be time-consuming and may introduce artifacts. Not suitable for thermally labile compounds.
LC-MS/MS Minimal sample preparation, often just dissolution in a suitable solvent.Molecular weight, fragmentation pattern for structural confirmation, and highly sensitive quantification.High sensitivity and specificity, suitable for complex matrices, no derivatization needed.[8]Can be subject to matrix effects, and co-elution of isomers can be a challenge.
HPLC-UV Dissolution in the mobile phase.Retention time for identification and peak area for quantification.Robust, widely available, and provides accurate quantification.[6][9][10]Limited structural information, lower sensitivity compared to MS methods.
NMR Spectroscopy Dissolution in a deuterated solvent.Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires higher sample concentrations.

Experimental Protocols

The following are representative protocols for the analysis of this compound using various techniques. These are general procedures and may require optimization for specific applications.

GC-MS Analysis (with Derivatization)

This protocol is adapted from methods used for the analysis of other amino acids.[11]

a. Derivatization (Two-Step: Esterification and Acylation):

  • Weigh approximately 1 mg of the sample into a reaction vial.

  • Add 1 mL of 2M HCl in methanol.

  • Heat the mixture at 80°C for 60 minutes to form the methyl ester.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 200 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Heat at 60°C for 30 minutes to form the N-acyl derivative.

  • Evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in a suitable solvent (e.g., toluene) for injection.

b. GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-500.

LC-MS/MS Analysis

This protocol is based on general methods for the analysis of beta-amino acids.[8]

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) or a HILIC column for better retention of polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 4 minutes.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Analysis: Use selected reaction monitoring (SRM) for quantification, monitoring the transition from the precursor ion (m/z 244/246) to a specific product ion (e.g., m/z 184/186).

HPLC-UV Analysis

This protocol is adapted from methods for the analysis of brominated pharmaceutical compounds.[12][13]

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

NMR Spectroscopy Analysis

This is a general protocol for sample preparation for NMR analysis.

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or deuterated methanol (CD₃OD)).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR of a similar compound, beta-alanine, in D₂O, characteristic signals appear around 3.18 ppm (triplet) and 2.56 ppm (triplet).[14] Similar patterns would be expected for the propanoic acid backbone of the target molecule, with additional signals in the aromatic region for the bromophenyl group.

Conclusion

The analysis of this compound can be effectively performed using a variety of analytical techniques. Mass spectrometry, particularly GC-MS after derivatization or LC-MS/MS, provides detailed structural information and high sensitivity, making it ideal for identification and trace-level quantification. HPLC-UV offers a robust method for routine quantification, while NMR spectroscopy is unparalleled for complete structural elucidation. The choice of the most appropriate method will be dictated by the specific analytical goals of the researcher.

References

A Comparative Guide to Purity Assessment of 3-Amino-3-(3-bromophenyl)propanoic acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for assessing the purity of 3-Amino-3-(3-bromophenyl)propanoic acid, a key building block in various pharmaceutical syntheses. We will explore two critical aspects of purity analysis: the quantification of process-related impurities using reversed-phase HPLC and the determination of enantiomeric purity via chiral HPLC.

Understanding the Analytical Challenge

This compound presents a dual challenge for purity assessment. Firstly, like any synthesized compound, it may contain impurities derived from starting materials, by-products, or degradation products. Secondly, as a chiral molecule, it can exist as two non-superimposable mirror images (enantiomers). For many pharmaceutical applications, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, both chemical and enantiomeric purity must be rigorously evaluated.

Methodology Comparison: Reversed-Phase vs. Chiral HPLC

We present a comparison of two distinct HPLC-UV methods for the comprehensive purity assessment of this compound.

Method 1: Reversed-Phase HPLC for Achiral Purity Assessment

This method is designed to separate the target compound from potential process-related impurities that have different polarities. A common approach for aromatic amino acids is to use a C18 stationary phase.

Method 2: Chiral HPLC for Enantiomeric Purity

To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Based on literature for similar compounds, a polysaccharide-based or a macrocyclic glycopeptide-based CSP can be effective.[1][2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for Achiral Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC-UV for Enantiomeric Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., cellulose or amylose-based), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase (Isocratic): A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation and Comparison

The following tables summarize hypothetical, yet realistic, data from the two HPLC methods, illustrating their respective capabilities.

Table 1: Performance Comparison for Achiral Purity Analysis (Reversed-Phase HPLC)

AnalyteRetention Time (min)Peak Area (%)Resolution (Rs)
3-bromobenzaldehyde (Impurity A)4.20.08-
This compound8.599.8512.1
Unknown Impurity B10.10.053.5
Unknown Impurity C12.30.024.8

Table 2: Performance Comparison for Enantiomeric Purity Analysis (Chiral HPLC)

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(S)-3-Amino-3-(3-bromophenyl)propanoic acid12.40.5-
(R)-3-Amino-3-(3-bromophenyl)propanoic acid15.199.52.8

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic behind method validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC-UV purity analysis.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Alternative Purity Assessment Techniques

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity, providing mass information that can help identify unknown impurities.

  • Gas Chromatography (GC): Suitable for volatile impurities, often used to quantify residual solvents.[3]

  • Capillary Electrophoresis (CE): An alternative separation technique with high efficiency, particularly for charged analytes.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.

Conclusion

The purity assessment of this compound requires a multi-faceted approach. Reversed-phase HPLC-UV is an effective method for quantifying process-related impurities, ensuring the chemical purity of the compound. However, to guarantee the safety and efficacy of the final pharmaceutical product, this must be complemented by a chiral HPLC method to determine the enantiomeric purity. The selection of the appropriate chiral stationary phase is critical for achieving the necessary separation of enantiomers. For comprehensive characterization, a suite of analytical techniques, including LC-MS and GC for impurity identification and residual solvent analysis, should be considered as part of a complete quality control strategy.

References

biological efficacy of peptides containing 3-Amino-3-(3-bromophenyl)propanoic acid versus natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the unnatural β-amino acid, 3-Amino-3-(3-bromophenyl)propanoic acid, into peptide scaffolds presents a compelling strategy for enhancing biological efficacy compared to peptides composed solely of natural α-amino acids. This modification offers the potential for increased proteolytic stability, and in some cases, improved receptor binding and biological activity. These advantages are critical in the development of novel peptide-based therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.

The primary benefit of substituting a natural α-amino acid with a β-amino acid, such as this compound, lies in the altered peptide backbone. This structural change can render the peptide resistant to degradation by proteases, enzymes that readily cleave the peptide bonds of natural α-amino acid sequences. This increased stability can lead to a longer in vivo half-life, allowing for sustained therapeutic effects.

While direct, head-to-head quantitative comparisons of peptides containing this compound with their natural counterparts are not extensively documented in publicly available literature, the broader field of β-amino acid-containing peptides provides substantial evidence for their enhanced stability and potent bioactivity. The introduction of the bromophenyl group can further influence activity, potentially through altered hydrophobic and electronic interactions with biological targets.

Comparative Biological Data

To illustrate the potential advantages, the following table summarizes hypothetical comparative data for a target peptide and its analog containing this compound, based on typical findings in the field.

ParameterPeptide with Natural Amino Acid (e.g., Phenylalanine)Peptide with this compound
Receptor Binding Affinity (Kd) 50 nM45 nM
Antimicrobial Activity (MIC) 32 µg/mL16 µg/mL
Proteolytic Stability (Half-life in serum) 15 minutes> 240 minutes

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological efficacy of these peptides.

Proteolytic Stability Assay

This assay determines the resistance of a peptide to enzymatic degradation in serum.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable solvent)

  • Human or rat serum

  • Tris-buffered saline (TBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Dilute the peptide stock solution to a final concentration of 100 µg/mL in TBS.

  • Add the peptide solution to an equal volume of serum to initiate the degradation reaction.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) is determined by plotting the percentage of remaining peptide against time.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Peptide stock solution

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a serial two-fold dilution of the peptide in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Receptor Binding Assay (Competitive Binding)

This assay measures the affinity of a peptide for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand known to bind the receptor

  • Unlabeled competitor peptide (the peptide of interest)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the unlabeled competitor peptide.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor peptide.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor peptide.

  • The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting curve. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Rationale

The enhanced stability of peptides containing β-amino acids can be attributed to their altered backbone structure, which is not recognized by proteases that have evolved to cleave the peptide bonds between α-amino acids.

Proteolytic_Stability cluster_alpha Peptide with Natural α-Amino Acids cluster_beta Peptide with β-Amino Acid α-Peptide α-Peptide Protease Protease α-Peptide->Protease Recognized Degradation Degradation Protease->Degradation Cleavage β-Peptide Peptide with This compound Protease_beta Protease β-Peptide->Protease_beta Not Recognized Stability Stability Protease_beta->Stability No Cleavage

Caption: Comparison of protease interaction with natural and β-amino acid-containing peptides.

The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the antimicrobial potential of novel peptides.

MIC_Workflow Start Start Peptide_Dilution Prepare Serial Dilutions of Peptide Start->Peptide_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Bacterial_Inoculum Incubation Incubate Peptide with Bacteria (37°C, 18-24h) Peptide_Dilution->Incubation Bacterial_Inoculum->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Structure-Activity Relationship of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research focusing on the specific structure-activity relationship (SAR) of 3-Amino-3-(3-bromophenyl)propanoic acid derivatives necessitates a pivot to a closely related and well-documented class of compounds: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives. This guide provides a comprehensive comparison of these derivatives, detailing their antimicrobial and anticancer activities based on available experimental data. The insights derived from the SAR of these analogs may offer valuable direction for the prospective design and investigation of related chemical structures, including brominated variants.

Antimicrobial Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of multidrug-resistant (MDR) bacterial and fungal pathogens. The core structure was modified to produce a library of compounds, including hydrazides and hydrazones with various substituents.[1][2]

Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy. The following tables summarize the MIC values (in µg/mL) for selected derivatives against representative MDR pathogens.

Table 1: Antibacterial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

CompoundSubstituentS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeP. aeruginosaA. baumannii
9 4-Fluorophenyl10.5>64>64>64>64
14 2-Furyl828166432
15 2-Thienyl828166416
16 5-Nitro-2-thienyl1188328

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus faecalis.

Table 2: Antifungal Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

CompoundSubstituentC. albicansC. auris
9 4-Fluorophenyl6464
14 2-Furyl1616
15 2-Thienyl88
16 5-Nitro-2-thienyl88
SAR Observations: Antimicrobial Activity

The data reveals several key structure-activity relationships:

  • Hydrazone Moiety: The conversion of the hydrazide to hydrazones with heterocyclic substituents (compounds 14-16) generally enhanced the spectrum of activity, particularly against Gram-negative bacteria.[1][2]

  • Heterocyclic Substituents: Hydrazones containing heterocyclic rings like furan (compound 14) and thiophene (compound 15) demonstrated potent and broad-spectrum antimicrobial activity.[1][2]

  • Nitro Group: The addition of a nitro group to the thiophene ring (compound 16) significantly improved activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

  • Halogenation: The presence of a fluorine atom on the phenyl ring (compound 9) resulted in very potent activity against Gram-positive bacteria but was less effective against Gram-negative and fungal pathogens.[1][2]

Anticancer Activity

The same library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 1–36) was also screened for anticancer activity against A549 non-small cell lung cancer cells.[3][4]

Data Summary: Anticancer Activity

The following table presents the percentage of viable A549 cells after 24 hours of exposure to selected compounds, providing an indication of their cytotoxic effects.

Table 3: In Vitro Anticancer Activity of Selected Derivatives on A549 Cells

CompoundSubstituentA549 Cell Viability (%)
12 1-Naphthyl42.1
20 2-Furyl (on a dihydrazide scaffold)17.2
21 2-Thienyl (on a dihydrazide scaffold)34.2
22 5-Nitro-2-thienyl (on a dihydrazide scaffold)-
29 Phenyl (on a different scaffold)~50

Cell viability was normalized to an untreated control.

SAR Observations: Anticancer Activity

Key findings from the anticancer screening include:

  • Heterocyclic Moieties: Compounds bearing substituted heterocyclic moieties, such as 2-furyl (compound 20) and 2-thienyl (compound 21), exhibited the most promising anticancer activity against A549 cells.[3]

  • Substituent-Dependent Cytotoxicity: The specific substituent on the hydrazone or related scaffold plays a critical role in determining the cytotoxic potency. For instance, compound 20, with a 2-furyl group, was significantly more potent than many other analogs.[3][5]

  • Selectivity: Notably, the most promising anticancer compounds showed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity towards cancer cells.[3][5]

Experimental Protocols

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of the parent hydrazide and subsequent hydrazone derivatives followed a multi-step process.

G cluster_0 Step 1: Synthesis of Intermediates cluster_1 Step 2: Synthesis of Hydrazone Derivatives 4-Aminophenol 4-Aminophenol Intermediate_Ester N-(4-hydroxyphenyl)-β-alanine methyl ester (2) 4-Aminophenol->Intermediate_Ester Reaction in 2-propanol Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_Ester Intermediate_Hydrazide N-(4-hydroxyphenyl)-β-alanine hydrazide (3) Intermediate_Ester->Intermediate_Hydrazide Hydrazinolysis Hydrazine Hydrazine Hydrazine->Intermediate_Hydrazide Final_Product Hydrazone Derivatives (e.g., 7-17) Intermediate_Hydrazide->Final_Product Reaction in Methanol (reflux) Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Final_Product

Caption: Synthetic pathway for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester (2): 4-aminophenol was reacted with methyl acrylate in 2-propanol.[1]

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3): The methyl ester (2) underwent hydrazinolysis to yield the corresponding hydrazide.[1]

  • Synthesis of Hydrazones (e.g., 7-17): The hydrazide (3) was reacted with various aromatic or heterocyclic aldehydes in methanol at reflux temperature to produce the final hydrazone derivatives.[1]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G A Prepare compound stock solutions in DMSO B Perform serial two-fold dilutions in 96-well microtiter plates A->B C Inoculate wells with standardized microbial suspension B->C D Incubate plates at 37°C for 24h C->D E Determine Minimum Inhibitory Concentration (MIC) by visual inspection (lowest concentration with no visible growth) D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds against A549 and Vero cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for 24 hours.[5][6]

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured using a microplate reader, and cell viability was calculated relative to untreated control cells.[5][6]

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold serves as a versatile platform for the development of potent antimicrobial and anticancer agents. The structure-activity relationship studies reveal that the biological activity is highly dependent on the nature of the substituents. Specifically, the introduction of heterocyclic moieties, such as furan and thiophene, and the strategic placement of electron-withdrawing groups like a nitro group, are effective strategies for enhancing potency and broadening the activity spectrum. While direct SAR data on this compound is lacking, the observed efficacy of a fluorinated analog against Gram-positive bacteria suggests that halogenation is a viable strategy for modulating the biological properties of this class of compounds and warrants further investigation.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-bromophenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-3-(3-bromophenyl)propanoic acid, a compound often used in pharmaceutical research and development. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Essential Safety and Disposal Information

The following table summarizes the key safety hazards and recommended disposal procedures for this compound. This information is aggregated from safety data sheets (SDS) to provide a quick reference for laboratory personnel.

ParameterInformationSource
Primary Hazards Irritating to eyes, respiratory system, and skin.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye protection.[1][2]
Handling Precautions Avoid direct contact with the substance. Ensure sufficient ventilation, preferably in a fume hood. Avoid the formation or spread of dust.[1]
Accidental Release Measures In case of a spill, mark the contaminated area and prevent unauthorized access. Avoid creating dust. Transfer the spilled material to a closable, labeled salvage container for disposal. Do not discharge into drains or rivers.[1]
Disposal Method Offer surplus and non-recyclable chemicals to a licensed disposal company. Dispose of as special waste in compliance with local and national regulations.[1][2]
Contaminated Packaging Dispose of as unused product in accordance with local and national regulations.[1][2]
Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe waste_container Obtain a designated and properly labeled hazardous waste container. ppe->waste_container transfer Carefully transfer the chemical waste into the container. Avoid creating dust. waste_container->transfer seal Securely seal the container. transfer->seal label_container Ensure the container is clearly labeled with the chemical name and hazard symbols. seal->label_container storage Store the sealed container in a designated hazardous waste accumulation area. label_container->storage disposal_service Arrange for pickup by a licensed professional waste disposal service. storage->disposal_service documentation Complete all necessary waste disposal documentation. disposal_service->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Disposal

Objective: To safely collect and prepare this compound waste for disposal by a licensed professional service.

Materials:

  • This compound waste

  • Designated hazardous waste container (closable, properly labeled)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

  • Spatula or scoop

  • Fume hood

Procedure:

  • Preparation and Precaution:

    • Before handling the chemical waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[1]

    • Perform all waste transfer activities within a certified fume hood to minimize inhalation exposure.[1]

    • Ensure a hazardous waste container, compatible with the chemical, is obtained and correctly labeled according to your institution's and local regulations.

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.

    • Handle the solid material gently to avoid the formation and dispersal of dust.[1]

    • Do not mix this waste with other incompatible waste streams.

  • Container Sealing and Labeling:

    • Once the waste has been transferred, securely close the container lid.

    • Verify that the container is clearly labeled with the full chemical name: "this compound" and any other required hazard information.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal company.[2]

    • Follow all institutional and local regulatory procedures for waste manifest and documentation.

Disclaimer: The toxicological and ecological properties of this substance have not been fully investigated.[2] Therefore, it is crucial to handle it with care and to prevent its release into the environment.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guidance for 3-Amino-3-(3-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 3-Amino-3-(3-bromophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. Below is a summary of the required PPE.

PPE CategoryItemSpecification/Standard
Eye and Face Protection Safety GlassesANSI Z87.1 marked, with side shields.
Chemical Splash GogglesTo be worn over safety glasses for splash hazards.
Face ShieldRecommended when handling large quantities or splash potential.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.
Double GlovingRecommended for extended handling procedures.
Body Protection Laboratory CoatStandard lab coat to protect skin and clothing.
Respiratory Protection Dust MaskN95 (US) or P1/P2 (EU) particulate respirator for handling powders.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Weighing and Transfer :

    • Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

    • Use a disposable weighing boat or paper.

    • Transfer the compound carefully to prevent spillage and dust formation.

  • Dissolution :

    • If dissolving the compound, add the solvent to the solid slowly.

    • Ensure the container is appropriate for the solvent and the reaction conditions.

  • Post-Handling :

    • Clean all equipment and the work surface thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect unused or waste solid this compound in a clearly labeled, sealed container.

    • Dispose of the container through a licensed professional waste disposal service.[1]

  • Contaminated Materials :

    • Disposable items such as gloves, weighing boats, and paper towels that are contaminated with the compound should be placed in a designated hazardous waste container.

  • Empty Containers :

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Dispose of the rinsed containers as regular laboratory glassware, unless otherwise specified by local regulations. The rinseate should be collected as chemical waste.

  • Solutions :

    • Solutions containing this compound should be collected in a labeled hazardous waste container for disposal by a certified waste management company. Do not pour down the drain.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations and the integration of safety measures when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe locate_safety Locate Safety Equipment don_ppe->locate_safety weigh Weigh Compound locate_safety->weigh transfer Transfer Compound weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean_equipment Clean Equipment & Area dissolve->clean_equipment dispose_waste Dispose of Waste clean_equipment->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(3-bromophenyl)propanoic acid
Reactant of Route 2
3-Amino-3-(3-bromophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.